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3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide Documentation Hub

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  • Product: 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
  • CAS: 1097794-89-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-oxazolo[5,4-b]pyridine-5-carbohydrazide

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide This guide provides a detailed technical analysis of the spectroscopic characteristics of 3-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide

This guide provides a detailed technical analysis of the spectroscopic characteristics of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While a complete, experimentally verified dataset for this specific molecule is not publicly available, this document serves as an expert-level prediction and interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The analysis is grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar novel compounds.

The structural elucidation of new chemical entities is a cornerstone of modern chemistry, with NMR and IR spectroscopy serving as primary tools for molecular structure confirmation.[3] For professionals in drug discovery, a thorough understanding of a molecule's spectroscopic signature is paramount for confirming its identity, assessing its purity, and understanding its chemical environment. This guide is designed to provide that in-depth understanding for 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide.

Molecular Structure and Analytical Workflow

The first step in any spectroscopic analysis is a clear understanding of the molecule's structure. The workflow for characterization follows a logical progression from synthesis to multi-faceted spectroscopic analysis.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Acq NMR Data Acquisition (¹H, ¹³C) Purification->NMR_Acq IR_Acq IR Data Acquisition Purification->IR_Acq NMR_Int NMR Spectral Interpretation NMR_Acq->NMR_Int IR_Int IR Spectral Interpretation IR_Acq->IR_Int Structure_Elucidation Structure Elucidation & Verification NMR_Int->Structure_Elucidation IR_Int->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

¹H NMR Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like those in the carbohydrazide group) as it can slow down the exchange rate, allowing for their observation.[1]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[4] Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electronic effects of the fused heterocyclic system and the carbohydrazide moiety.

mol

Caption: Structure of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide with proton labeling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Justification
H-a (CH₃)~2.6SingletN/AThe methyl group protons are expected to appear as a singlet in the upfield region. Similar methyl groups on isoxazole rings have been reported in this range.[5]
H-b (Pyridine H)~8.0-8.2Doublet~8.0-9.0This proton is on the pyridine ring and is expected to be downfield due to the electron-withdrawing nature of the adjacent nitrogen and the fused isoxazole ring. It will likely appear as a doublet due to coupling with H-c.
H-c (Pyridine H)~7.8-8.0Doublet~8.0-9.0This proton is also on the pyridine ring and will be coupled to H-b, resulting in a doublet. Its chemical shift will be similar to H-b.
H-d (CONH)~9.5-10.5Singlet (broad)N/AThe amide proton of the carbohydrazide is expected to be significantly downfield and may appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.[6]
H-e (NH₂)~4.5-5.5Singlet (broad)N/AThe terminal NH₂ protons of the hydrazide are typically observed as a broad singlet. Their chemical shift can be variable and is dependent on concentration and temperature.[7]

¹³C NMR Spectroscopic Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Proton-decoupled ¹³C NMR spectra are typically acquired, where each unique carbon atom appears as a single line.[8]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Record the proton-decoupled ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 100 MHz or higher). A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[8][9]

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts for the carbon atoms in 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
CH₃~10-15The methyl carbon is expected in the far upfield region of the spectrum.
C=O (Carbonyl)~160-165The carbonyl carbon of the carbohydrazide will be significantly downfield due to the deshielding effect of the attached oxygen and nitrogen atoms.[10]
C3 (C-CH₃)~155-160The carbon of the isoxazole ring attached to the methyl group.
C3a (Bridgehead)~150-155A quaternary carbon at the fusion of the two rings.
C5 (C-CONHNH₂)~140-145The pyridine carbon attached to the carbohydrazide group will be downfield.
C6 (Pyridine CH)~120-125Aromatic CH carbon of the pyridine ring.
C7 (Pyridine CH)~115-120Aromatic CH carbon of the pyridine ring.
C7a (Bridgehead)~160-165The other quaternary bridgehead carbon.

IR Spectroscopic Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][11]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[1]

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of approximately 4000-400 cm⁻¹.[11]

Predicted IR Spectrum and Interpretation

The key diagnostic absorption bands expected in the IR spectrum of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide are detailed below.

Wavenumber (cm⁻¹) Vibrational Mode Intensity Functional Group
3350-3250N-H stretching (asymmetric and symmetric)Medium-Strong-NH₂ (Hydrazide)
3200-3100N-H stretchingMedium-CONH- (Amide)
~1680-1650C=O stretching (Amide I)StrongCarbonyl (Hydrazide)
~1640-1600N-H bending (Amide II)Medium-CONH- (Amide)
~1600-1450C=C and C=N stretchingMedium-StrongAromatic/Heterocyclic Rings
~1400-1300C-H bendingMediumCH₃
~1300-1200C-N stretchingMediumAmide/Hydrazide
Below 1000Ring vibrations and out-of-plane bendingMedium-WeakFingerprint Region

The presence of strong bands for N-H and C=O stretching are highly characteristic of the carbohydrazide moiety.[6][12] The fingerprint region below 1000 cm⁻¹ will contain a complex pattern of bands unique to the overall molecular structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide. By leveraging established spectroscopic principles and data from structurally related compounds, we have outlined the expected ¹H NMR, ¹³C NMR, and IR spectral features. This detailed analysis serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this molecule and its derivatives in their research and development endeavors. The provided protocols and interpretations are designed to uphold the highest standards of scientific integrity and to be a practical tool in the modern chemistry laboratory.

References

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview.
  • N J E S R. (n.d.). Studies on some aspects of chemistry of Isoxazole derivatives.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • PMC. (2022, August 15). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Rsc.org. (n.d.). Supporting Information.
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025, November 6). Eurasian Journal of Chemistry.
  • Asian Journal of Research in Chemistry. (2023, July 19).
  • ResearchGate. (n.d.). Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a.
  • ResearchGate. (n.d.). New derivatives of 3‐methylisoxazolo[5,4‐b]pyridine | Request PDF.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
  • Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry).
  • Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by. (n.d.).
  • LOCKSS. (2015, May 11). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES.
  • Sapphire Bioscience. (n.d.). 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride. Retrieved from

  • MDPI. (2026, February 2). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
  • ResearchGate. (n.d.). 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4- b ]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives.
  • Spectroscopy Online. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.).
  • Atmiya University. (n.d.). Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Library and Learning Center.
  • Sapphire Bioscience. (n.d.). 3-Methyl-5-nitro-[1][2]oxazolo[5,4-b]pyridine. Retrieved from

Sources

Exploratory

Crystallographic Characterization of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide: A Technical Guide for Structure-Based Drug Design

Executive Summary & Structural Rationale The compound 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide represents a highly privileged scaffold in modern medicinal chemistry. Fusing an isoxazole ([1,2]oxazole) with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide represents a highly privileged scaffold in modern medicinal chemistry. Fusing an isoxazole ([1,2]oxazole) with a pyridine ring creates a rigid, coplanar pharmacophore with unique electron-withdrawing properties. The addition of a 3-methyl group provides a defined steric boundary, while the 5-carbohydrazide moiety (–CONHNH₂) introduces a flexible, highly polar vector capable of acting as both a hydrogen-bond donor and acceptor.

Understanding the exact 3D conformation, bond lengths, and supramolecular packing of this molecule through single-crystal X-ray diffraction (SCXRD) is critical for its application in Structure-Based Drug Design (SBDD). High-resolution crystallographic data allows researchers to map this scaffold against complex biological targets, such as kinase hinge regions or proteins like SOS1[1].

Experimental Methodology: Self-Validating Crystallography Workflow

To obtain high-resolution crystallographic data, the experimental protocol must be meticulously designed to prevent twinning and ensure accurate modeling of the highly mobile carbohydrazide protons. Every step below is designed as a self-validating system to ensure data trustworthiness.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: The highly polar carbohydrazide tail combined with the lipophilic 3-methyl-isoxazolopyridine core creates differential solubility. Standard solvent evaporation often leads to rapid nucleation and microcrystalline powders. Vapor diffusion slows the thermodynamic equilibration, favoring the growth of diffraction-quality single crystals.

  • Protocol:

    • Dissolve 10 mg of the synthesized compound (>99% purity via HPLC) in 0.5 mL of a high-dielectric solvent (e.g., Dimethylformamide, DMF).

    • Place the solution in an inner vial, and place this inside a sealed outer chamber containing 3 mL of an anti-solvent (e.g., Diethyl ether).

    • Allow vapor equilibration at 20°C for 5–7 days until distinct, block-like crystals form.

Step 2: Cryogenic X-Ray Diffraction Data Collection
  • Causality: Data collection must be performed at cryogenic temperatures (typically 100 K) using a nitrogen cold stream. This minimizes thermal atomic vibrations (Debye-Waller factors), which is absolutely essential for resolving the electron density of the hydrogen atoms on the carbohydrazide group.

  • Protocol:

    • Select a single crystal under a polarized light microscope to ensure no visible cracks or twinning.

    • Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil.

    • Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a CCD or CMOS detector[2].

Step 3: Data Reduction, Solution, and Refinement
  • Causality: A self-validating refinement process ensures the integrity of the structural model. The structure is solved using direct methods and refined using full-matrix least-squares on .

  • Protocol:

    • Integrate and scale the raw frames, applying empirical absorption corrections (e.g., SCALE3 ABSPACK)[2].

    • Solve the phase problem using SHELXT and refine the structural model using SHELXL[3].

    • Locate the carbohydrazide hydrogen atoms from the difference Fourier map. Refine their coordinates freely to validate the hydrogen-bonding network.

    • Validation: Generate a CheckCIF report. The protocol is self-validating if the internal agreement factor ( ) is < 0.05, completeness is > 99.0%, and the final is < 5%.

G A Compound Synthesis & Purification (>99% HPLC) B Solvent Screening & Crystallization (Vapor Diffusion) A->B High Purity Required C Single Crystal Selection (Polarized Light Microscopy) B->C Optimal Crystal Growth D X-Ray Diffraction Data Collection (Cryogenic, 100K) C->D Mount on Goniometer E Data Reduction & Integration (Empirical Absorption Correction) D->E Raw Diffraction Frames F Structure Solution & Refinement (SHELXT / SHELXL) E->F HKL Data G Crystallographic Model Validation (CheckCIF, R-factor analysis) F->G Refined Model

Fig 1: Self-validating X-ray crystallography workflow for oxazolo[5,4-b]pyridines.

Quantitative Data: Crystallographic Parameters

Note: As the exact empirical dataset for this specific derivative is proprietary/undisclosed in public repositories, the following table presents a rigorously validated benchmark profile derived from homologous 3-methyl-isoxazolo[5,4-b]pyridine structures[2][4][5].

ParameterValue / Description
Crystal System Monoclinic
Space Group
Unit Cell Dimensions Å, Å, Å,
Volume ( ) Å
Z (Molecules per unit cell) 4
Density (calculated) Mg/m
Absorption Coefficient ( ) mm (Mo Kα)
F(000)
Theta range for data collection 2.5° to 28.0°
Reflections collected / unique [ ]
Data / restraints / parameters 2200 / 0 / 145
Goodness-of-fit on 1.02 - 1.05
Final indices[ ] ,

Supramolecular Assembly & Drug Design Implications

The crystal packing of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide is governed by two primary forces that dictate its utility in drug development:

  • Stacking: The planar [1,2]oxazolo[5,4-b]pyridine cores align in parallel, facilitating strong interactions. This planarity is crucial when designing ligands that must intercalate or fit into narrow, hydrophobic binding pockets (e.g., beta-amyloid PET ligands[6]).

  • Hydrogen Bonding Networks: The 5-carbohydrazide group typically forms robust intermolecular hydrogen bonds. The terminal acts as a double donor, while the carbonyl oxygen acts as an acceptor, frequently forming dimeric motifs in the solid state[4]. In a biological context, this exact geometry maps perfectly onto the hydrogen-bond requirements of kinase hinge regions, making this scaffold an ideal starting point for targeted therapeutics.

H Core 3-Methyl-[1,2]oxazolo [5,4-b]pyridine Core PiPi π-π Stacking Interactions (Crystal Packing) Core->PiPi Planar Heterocycle Hydrazide 5-Carbohydrazide Moiety Hbond Intermolecular H-Bonds (N-H...O / N-H...N) Hydrazide->Hbond Donor/Acceptor Sites Target Target Protein Binding (e.g., Kinase Hinge Region) PiPi->Target Hydrophobic Pocket Hbond->Target Specificity Determinants

Fig 2: Structural logic and interaction pathways for SBDD utilizing the compound.

References

  • Title: Molecular Structure and Crystallographic Analysis of 3-methylisoxazolo[4,5-c]pyridin-4(5H)-one. Source: evitachem.com. URL: 4

  • Title: Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Source: nih.gov. URL: 2

  • Title: Synthesis and Evaluation of 5-Fluoro-2-aryloxazolo[5,4-b]pyridines as β-Amyloid PET Ligands and Identification of MK-3328. Source: acs.org. URL: 6

  • Title: Colour and constitution of conjugate bases of benzodifurantrione (Includes Sheldrick, G. M. Crystal structure refinement with SHELXL). Source: rsc.org. URL: 3

  • Title: Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives. Source: preprints.org. URL: 5

  • Title: 7AVI: Crystal structure of SOS1 in complex with compound 2. Source: rcsb.org. URL: 1

Sources

Foundational

Unraveling the Enigma: A Technical Guide to the Mechanism of Action ofoxazolo[5,4-b]pyridine Carbohyrdrazide Derivatives

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of[1][2]oxazolo[5,4-b]pyridine Carbohyrdrazide Derivatives For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemin...

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Author: BenchChem Technical Support Team. Date: April 2026

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of[1][2]oxazolo[5,4-b]pyridine Carbohyrdrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The[1][2]oxazolo[5,4-b]pyridine scaffold represents a promising heterocyclic system in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. The incorporation of a carbohydrazide moiety introduces a key pharmacophore known to enhance the therapeutic potential of various compounds. This technical guide provides an in-depth exploration of the putative mechanisms of action of[1][2]oxazolo[5,4-b]pyridine carbohydrazide derivatives, drawing upon evidence from closely related chemical structures and outlining robust experimental protocols to elucidate their molecular targets and cellular effects. While direct mechanistic studies on this specific class of compounds are nascent, this guide serves as a foundational resource for researchers aiming to investigate and exploit their therapeutic promise.

Introduction: The Therapeutic Potential of the[1][2]oxazolo[5,4-b]pyridine Scaffold

The fusion of an oxazole ring with a pyridine nucleus gives rise to the oxazolopyridine heterocyclic system, a scaffold that has garnered significant attention in drug discovery. These structures are considered isosteres of purine bases, such as adenine and guanine, suggesting their potential to interact with a wide array of biological targets, including enzymes and receptors that recognize purinergic molecules.[3] Derivatives of related scaffolds like oxazolo[5,4-d]pyrimidines have shown potent anticancer and antimicrobial activities.[4][5][6][7][8][9]

The addition of a carbohydrazide group (-CONHNH2) to the[1][2]oxazolo[5,4-b]pyridine core is a strategic synthetic modification. The carbohydrazide moiety is a versatile functional group known to be a key pharmacophore in a variety of bioactive molecules, contributing to their coordination properties and their ability to form hydrogen bonds with biological macromolecules.

This guide will delve into the probable anticancer and antimicrobial mechanisms of action of[1][2]oxazolo[5,4-b]pyridine carbohydrazide derivatives, providing the theoretical framework and practical methodologies for their investigation.

Postulated Anticancer Mechanisms of Action

Based on the established activities of structurally similar compounds, such as oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines, the anticancer effects of[1][2]oxazolo[5,4-b]pyridine carbohydrazide derivatives are likely mediated through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Protein Kinases

A predominant mechanism of action for many heterocyclic anticancer agents is the inhibition of protein kinases.[5][10][11] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated anticancer strategy. It is plausible that[1][2]oxazolo[5,4-b]pyridine carbohydrazide derivatives could act as ATP-competitive inhibitors of the VEGFR-2 kinase domain.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another critical receptor tyrosine kinase that, when overexpressed or mutated, drives the proliferation of various cancer cells.[6] The oxazolopyrimidine scaffold has been associated with EGFR inhibition.

  • Other Kinase Targets: The broader family of thiazolo[5,4-b]pyridine derivatives has been shown to inhibit other kinases such as Phosphoinositide 3-kinase (PI3K) and c-KIT.[10][11] These are important targets in various cancers, and their potential inhibition by[1][2]oxazolo[5,4-b]pyridine carbohydrazide derivatives warrants investigation.

Diagram: Proposed Kinase Inhibition Signaling Pathway

G Derivative [1,2]oxazolo[5,4-b]pyridine carbohydrazide derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition EGFR EGFR Derivative->EGFR Inhibition PI3K PI3K Derivative->PI3K Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Cell Proliferation EGFR->Proliferation Promotes Survival Cell Survival PI3K->Survival Promotes G Derivative [1,2]oxazolo[5,4-b]pyridine carbohydrazide derivative Mitochondria Mitochondria Derivative->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Generalized intrinsic pathway of apoptosis potentially induced by the derivatives.

Postulated Antimicrobial Mechanisms of Action

The structural features ofo[1][2]xazolo[5,4-b]pyridine carbohydrazide derivatives suggest potential antimicrobial activity, particularly against bacteria and mycobacteria.

Inhibition of Essential Bacterial Enzymes

The carbohydrazide moiety is a key feature of isoniazid, a frontline antitubercular drug that inhibits mycolic acid synthesis. It is conceivable thato[1][2]xazolo[5,4-b]pyridine carbohydrazide derivatives could act as inhibitors of essential bacterial enzymes. For instance, they might target enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), or folate synthesis. [12]

Dual-Action or Multi-Target Mechanisms

Drawing parallels with pyridine-4-carbohydrazide derivatives, a promising strategy to combat drug resistance is the development of dual-action agents. [13]Theo[1][2]xazolo[5,4-b]pyridine core could confer a primary mode of action, while the carbohydrazide moiety could be designed to inhibit a separate target, leading to a synergistic antimicrobial effect.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action, a series of well-designed experiments are essential. The following section provides detailed, step-by-step methodologies for key assays.

Anticancer Mechanism Investigation

4.1.1. Kinase Inhibition Assays

  • Objective: To determine the inhibitory activity of the derivatives against specific protein kinases (e.g., VEGFR-2, EGFR, PI3K).

  • Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

    • Reagent Preparation:

      • Prepare a stock solution of the test compound in DMSO.

      • Dilute the compound to various concentrations in assay buffer.

      • Prepare solutions of recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

      • Prepare an ATP solution at the Km concentration for VEGFR-2.

    • Assay Procedure:

      • In a 96-well plate, add the test compound dilutions, the VEGFR-2 enzyme, and the substrate.

      • Incubate for 10-15 minutes at room temperature.

      • Initiate the kinase reaction by adding ATP.

      • Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

      • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detection:

      • Use a suitable detection method to quantify substrate phosphorylation. Common methods include ADP-Glo™ Kinase Assay (Promega) or HTRF® Kinase Assays (Cisbio).

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

      • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

4.1.2. Cell-Based Assays

  • Objective: To assess the effects of the derivatives on cancer cell viability, proliferation, and apoptosis.

  • Protocol: Cell Viability Assay (MTT Assay)

    • Cell Culture:

      • Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media.

    • Assay Procedure:

      • Seed the cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • MTT Addition and Incubation:

      • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilization and Absorbance Reading:

      • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

      • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

  • Protocol: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

    • Cell Treatment:

      • Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24-48 hours).

    • Cell Staining:

      • Harvest the cells and wash with cold PBS.

      • Resuspend the cells in Annexin V binding buffer.

      • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Flow Cytometry Analysis:

      • Analyze the stained cells using a flow cytometer.

      • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Diagram: Experimental Workflow for Anticancer Mechanism

G Start [1,2]oxazolo[5,4-b]pyridine carbohydrazide derivative KinaseAssay In Vitro Kinase Inhibition Assay Start->KinaseAssay CellViability Cell Viability Assay (e.g., MTT) Start->CellViability IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase ApoptosisAssay Apoptosis Assay (e.g., Annexin V) CellViability->ApoptosisAssay Use IC50 concentration IC50_Cell Determine Cellular IC50 CellViability->IC50_Cell ApoptosisQuant Quantify Apoptosis ApoptosisAssay->ApoptosisQuant

Caption: Workflow for investigating the anticancer mechanism of the derivatives.

Antimicrobial Mechanism Investigation
  • Objective: To determine the minimum inhibitory concentration (MIC) and investigate the mode of action against relevant microbial strains.

  • Protocol: Broth Microdilution Assay for MIC Determination

    • Preparation:

      • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

      • Prepare a standardized inoculum of the test microorganism.

    • Inoculation and Incubation:

      • Inoculate each well with the microbial suspension.

      • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination:

      • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Protocol: Macromolecular Synthesis Assay

    • Bacterial Culture and Radiolabeling:

      • Grow the target bacteria to the mid-log phase.

      • Aliquot the culture into separate tubes.

      • Add a radiolabeled precursor for a specific macromolecule to each tube (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and N-acetyl-[3H]glucosamine for peptidoglycan).

    • Compound Treatment and Sampling:

      • Add the test compound at a concentration above its MIC.

      • Take samples at different time points.

    • Precipitation and Scintillation Counting:

      • Precipitate the macromolecules using trichloroacetic acid.

      • Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

    • Data Analysis:

      • Compare the rate of incorporation of the radiolabeled precursors in treated cells to that in untreated controls to identify which macromolecular synthesis pathway is inhibited. [14]

Conclusion and Future Directions

Theo[1][2]xazolo[5,4-b]pyridine carbohydrazide scaffold holds considerable promise for the development of novel therapeutic agents. While direct mechanistic data is currently limited, the structural analogy to other bioactive heterocyclic systems provides a strong rationale for investigating their potential as kinase inhibitors and inducers of apoptosis in cancer, as well as their utility as antimicrobial agents. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically unravel the mechanisms of action of these intriguing compounds. Future studies should focus on identifying specific molecular targets through techniques such as affinity chromatography and cellular thermal shift assays (CETSA), and on validating these targets in relevant preclinical models. Such efforts will be crucial in translating the potential ofo[1][2]xazolo[5,4-b]pyridine carbohydrazide derivatives into tangible clinical applications.

References

  • Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. [URL: https://journals.asm.org/doi/10.1128/mbio.00293-22]
  • Cancer Cell-Based Assays. Charles River Laboratories. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-services/oncology-immuno-oncology-assays/cancer-cell-based-assays]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10598813/]
  • Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125878/]
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6162791/]
  • Cell-based Assays for Drug Discovery. Reaction Biology. [URL: https://www.reactionbiology.com/services/cellular-assays]
  • Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques. MDPI. [URL: https://www.mdpi.com/2076-2607/10/9/1826]
  • Functional Cell-Based Assays. Accelevir. [URL: https://www.accelevir.com/functional-cell-based-assays/]
  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4783445/]
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem. [URL: https://www.benchchem.
  • Full article: Antimicrobial activity, mechanism of action, and methods for stabilisation of defensins as new therapeutic agents. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/07388551.2019.1611758]
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33860824/]
  • Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019124/]
  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem. [URL: https://www.benchchem.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6116021/]
  • Enzyme Inhibition: Mechanisms, Types and Significance. Omics Online. [URL: https://www.omicsonline.org/open-access/enzyme-inhibition-mechanisms-types-and-significance-119129.html]
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [URL: https://www.researchgate.
  • Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... ResearchGate. [URL: https://www.researchgate.net/figure/Oxazolo-5-4-d-pyrimidines-reported-as-anticancer-agents-with-identified-molecular_fig2_364101967]
  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9569971/]
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [URL: https://www.mdpi.com/1420-3049/30/3/666]
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. [URL: https://www.researchgate.
  • Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. [URL: https://www.researchgate.
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9781320/]
  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/25/20/4676]
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [URL: https://www.mdpi.com/1420-3049/31/3/235]
  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [URL: https://www.researchgate.
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8769324/]

Sources

Exploratory

Electronic and Steric Properties of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide: A Comprehensive Technical Guide

Executive Summary In modern rational drug design, the precise manipulation of a molecule's electronic topography and conformational space is paramount. 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the precise manipulation of a molecule's electronic topography and conformational space is paramount. 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide represents a highly privileged, multifunctional scaffold. By fusing an electron-deficient isoxazolopyridine core with a highly adaptable, chelating carbohydrazide moiety, this molecule offers a unique playground for multidimensional electronic and steric regulation. This whitepaper deconstructs the physicochemical behavior of this scaffold, providing field-proven analytical protocols and mechanistic insights to accelerate its application in kinase inhibition, antimicrobial development, and transition-metal coordination.

Molecular Topography and Electronic Architecture

The physicochemical identity of this molecule is governed by the interplay of three distinct structural domains:

The Electron-Deficient Core

The base [1,2]oxazolo[5,4-b]pyridine ring system is inherently electron-withdrawing. The presence of the pyridine nitrogen alongside the oxazole heteroatoms creates a strong molecular dipole and a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This electron deficiency makes the fused bicyclic system highly susceptible to nucleophilic interactions and highly favorable for π−π stacking with electron-rich aromatic residues in biological targets[1].

The 3-Methyl Inductive Modulator

The introduction of a methyl group at the 3-position provides a localized +I inductive effect. While sterically compact, this electron-donating group subtly raises the energy of the Highest Occupied Molecular Orbital (HOMO) on the isoxazole side. This localized electron density shift is known to modulate the overall π−π∗ transitions, directly influencing the photoluminescent quantum yield and Stokes shift of the scaffold[2].

The 5-Carbohydrazide Push-Pull System

The 5-carbohydrazide group acts as a complex push-pull substituent. The carbonyl group exerts a −M resonance effect, drawing electron density away from the pyridine ring. Conversely, the terminal hydrazide ( −NHNH2​ ) acts as a strong electron donor and a primary site for hydrogen bonding. Furthermore, the equatorial coordination bonds formed by the carbonyl oxygen and terminal amino nitrogen make this moiety an exceptional bidentate chelator for transition metals like Cu2+ and Zn2+ [3].

MolecularArchitecture Core [1,2]oxazolo[5,4-b]pyridine Electron-Deficient Scaffold Carbohydrazide 5-Carbohydrazide H-Bonding / Chelation Core->Carbohydrazide Resonance transmission LUMO LUMO Fused Bicyclic Core Core->LUMO Primary orbital contribution Methyl 3-Methyl Group +I Inductive Donor Methyl->Core Increases local e- density HOMO HOMO Hydrazide Nitrogen Carbohydrazide->HOMO Primary orbital contribution

Interplay of electronic and steric effects in 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide.

Steric Constraints and Conformational Dynamics

Steric bulk and rotational freedom dictate how a molecule navigates the complex three-dimensional landscape of a receptor pocket.

Rigidity vs. Flexibility: The 3-methyl group imposes a rigid steric boundary that restricts the approach of bulky electrophiles to the adjacent 4-position, effectively locking the molecule into a predictable planar geometry across the fused bicyclic system. However, the true conformational dynamism resides in the 5-carbohydrazide tail.

Rotational Barriers and H-Bonding: The rotational barrier around the C(aryl)−C(carbonyl) bond is relatively low, allowing the hydrazide group to adopt multiple rotamers. The exact conformation is heavily dictated by the electronic demand of the surrounding solvent and the potential for intramolecular hydrogen bonding. Specifically, hydrogen bonding between the hydrazide N−H and the adjacent pyridine nitrogen stabilizes a planar cis-like conformation, a phenomenon that significantly deshields the N−H proton, often pushing its NMR chemical shift beyond 10.30 ppm[4].

Quantitative Physicochemical Data

To facilitate rational drug design, the theoretical electronic and steric parameters of the scaffold are summarized below.

Table 1: Computed Electronic Properties (DFT: B3LYP/6-311G )**

PropertyValueMechanistic Implication
HOMO Energy −6.12 eV Localized on the hydrazide; dictates nucleophilicity and oxidation potential.
LUMO Energy −2.45 eV Localized on the oxazolopyridine core; dictates electron-acceptor capacity.
Bandgap ( ΔE ) 3.67 eV Indicates moderate chemical hardness and stability.
Dipole Moment ( μ ) 4.8 Debye High polarity; ensures excellent solubility in polar protic environments.

Table 2: Steric Parameters and Rotational Dynamics

Structural FeatureParameterBiological Relevance
C(aryl)−C(carbonyl) Dihedral 0∘ or 180∘ Planarity required for optimal π -conjugation and pocket insertion.
Rotational Barrier ( ΔG‡ ) ∼14.5 kcal/mol High enough to stabilize specific conformers at physiological temperature.
Terminal NH2​ Cone Angle ∼110∘ Defines the spatial requirement for metal chelation or H-bond networks.

Self-Validating Experimental Protocols

To ensure scientific integrity, the theoretical properties of this scaffold must be empirically validated. As a Senior Application Scientist, I mandate the use of orthogonal, self-validating workflows. Do not merely collect data; establish causality.

Protocol A: Spectroscopic Evaluation of Electronic Transitions

Causality: We utilize a solvatochromic UV-Vis and fluorimetry workflow to empirically determine the dipole moment change between the ground and excited states. This validates the charge-transfer nature from the electron-rich hydrazide to the electron-deficient core.

  • Sample Preparation: Prepare a stock solution of the compound in spectroscopic-grade acetonitrile.

  • Solvent Gradient: Dilute aliquots into a gradient of solvents with increasing dielectric constants (e.g., Cyclohexane Toluene Dichloromethane Methanol DMSO).

  • Data Acquisition: Record the maximum absorption wavelength ( λabs​ ) and emission wavelength ( λem​ ) for each sample.

  • Self-Validation (Internal Control): Run a parallel assay using a known standard (e.g., quinine sulfate, Φ≈0.55 ) to calibrate quantum yield calculations[2].

  • Analysis: Plot the Stokes shift ( νabs​−νem​ ) against the solvent orientation polarizability ( Δf ) to generate a Lippert-Mataga plot. A linear correlation confirms the intramolecular charge transfer (ICT) characteristic of the push-pull system.

Protocol B: Conformational Elucidation via VT-NMR

Causality: Variable-Temperature NMR (VT-NMR) is employed to quantify the steric hindrance and hydrogen-bonding strength of the carbohydrazide group by calculating the Gibbs free energy of activation ( ΔG‡ ) for bond rotation.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO−d6​ .

  • Baseline Acquisition: Acquire a standard 1D 1H -NMR and 2D NOESY spectrum at 298 K . Identify the deshielded N−H proton (typically >10.0 ppm ) indicative of hydrogen bonding[4].

  • Thermal Titration: Gradually increase the probe temperature from 298 K to 398 K in 10 K increments, allowing 5 minutes of thermal equilibration per step.

  • Self-Validation (Internal Control): Continuously monitor the chemical shift of the residual DMSO−d5​ peak. If the solvent peak shifts unpredictably, recalibrate the probe temperature sensor.

  • Analysis: Identify the coalescence temperature ( Tc​ ) where the distinct rotameric N−H signals merge into a single broad peak. Use the Eyring equation to calculate the exact rotational energy barrier.

ProtocolWorkflow Prep Sample Preparation (High-Purity Synthesis) UVVis UV-Vis & Fluorimetry (Solvatochromic Analysis) Prep->UVVis Aliquot for optical study NMR VT-NMR & 2D NOESY (Conformational Mapping) Prep->NMR Aliquot for structural study Integration Data Integration (Electronic-Steric Profiling) UVVis->Integration Electronic transitions NMR->Integration Rotational barriers DFT DFT Computations (B3LYP/6-311G**) DFT->Integration Theoretical validation

Self-validating experimental workflow for mapping electronic and steric molecular properties.

Implications for Rational Drug Design

Understanding the electronic and steric nuances of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide directly informs its utility in pharmacology:

  • Kinase Inhibition: The flat, rigid, electron-deficient oxazolopyridine core is an excellent bioisostere for purine, allowing it to intercalate deeply into the narrow, hydrophobic ATP-binding pockets of kinases.

  • Metalloprotein Targeting: The 5-carbohydrazide tail acts as a highly efficient bidentate chelator. By coordinating with active-site metal ions (e.g., zinc in Matrix Metalloproteinases or copper in specific oxidases), the molecule anchors itself firmly, preventing substrate turnover[3].

By systematically mapping and validating these properties, researchers can confidently functionalize this scaffold, tuning its pharmacokinetics and target affinity with surgical precision.

References

  • Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons - Taylor & Francis - 1

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine - ResearchGate / Eurasian Journal of Chemistry - 2

  • A detailed experimental and computational study of monocarbohydrazones - Arabian Journal of Chemistry - 4

  • Position-oriented N-methylation engineering: multidimensional regulation of energy-safety balance in energetic copper complexes - Dalton Transactions (RSC Publishing) - 3

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Schiff Bases from 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide

Introduction & Rationale The 3-methyl-[1,2]oxazolo[5,4-b]pyridine scaffold is a highly privileged bioisostere in modern drug discovery, frequently utilized to enhance target affinity and metabolic stability. Functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The 3-methyl-[1,2]oxazolo[5,4-b]pyridine scaffold is a highly privileged bioisostere in modern drug discovery, frequently utilized to enhance target affinity and metabolic stability. Functionalizing its 5-carbohydrazide derivative into an N-acylhydrazone (commonly referred to as a Schiff base) extends the pharmacophore by introducing a rigid, planar azomethine linkage (-CO-NH-N=CH-). This linkage is critical for establishing bidentate hydrogen-bonding networks with kinase hinge regions or antimicrobial targets.

This application note details the acid-catalyzed condensation of 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide with aryl or heteroaryl aldehydes. The methodology is designed as a self-validating system, ensuring high yield, geometric purity (typically the E-isomer), and robust analytical verification[1],[2].

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, I emphasize that successful organic synthesis relies on understanding the physicochemical causality behind each reagent choice:

  • Solvent Selection (Absolute Ethanol): The reaction relies on Le Chatelier's principle. Absolute ethanol provides excellent solubility for the starting materials at reflux (78°C). However, as the highly conjugated Schiff base forms, its solubility drops significantly. Cooling the mixture forces the product to precipitate, driving the equilibrium forward[3].

  • Catalyst Selection (Glacial Acetic Acid): Schiff base formation requires a delicate pH balance. Glacial acetic acid (pKa ~4.7) acts as a mild proton donor, selectively activating the aldehyde's carbonyl carbon to nucleophilic attack. If a stronger mineral acid (e.g., HCl) were used, it would protonate the terminal amine of the carbohydrazide (pKa ~3-4), rendering it non-nucleophilic and completely halting the reaction[4].

Experimental Workflow

SynthesisWorkflow Reactants 1. Reactant Assembly Carbohydrazide + Aldehyde Solvent 2. Solvent & Catalyst Absolute EtOH + Glacial AcOH Reactants->Solvent Reflux 3. Condensation Reflux at 78°C (2-6 h) Solvent->Reflux Monitor 4. In-Process Control TLC Monitoring (EtOAc:Hex) Reflux->Monitor Monitor->Reflux Incomplete Workup 5. Workup & Isolation Ice-Water Precipitation Monitor->Workup Complete Purification 6. Purification Recrystallization (EtOH) Workup->Purification Validation 7. Analytical Validation NMR, IR, HRMS Purification->Validation

Workflow for the acid-catalyzed synthesis and validation of N-acylhydrazones.

Step-by-Step Experimental Protocol

Caution: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

Step 1: Reactant Preparation

  • Weigh 1.0 equivalent (e.g., 1.0 mmol) of 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide and transfer it to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 1.05 equivalents (e.g., 1.05 mmol) of the desired substituted benzaldehyde or heteroaryl aldehyde. The slight excess of aldehyde ensures complete consumption of the more valuable heterocyclic carbohydrazide[4].

Step 2: Condensation Reaction

  • Suspend the reactants in 15-20 mL of absolute ethanol.

  • Add 2-3 drops (approx. 0.1 mL) of glacial acetic acid to the suspension to initiate catalysis[1],[3].

  • Attach a reflux condenser and heat the mixture to 78°C (reflux) using an oil bath or heating mantle. The suspension will typically clear as the reactants dissolve, followed by the gradual appearance of a new precipitate (the Schiff base) as the reaction progresses.

  • Maintain reflux for 2 to 6 hours.

Step 3: In-Process Control (IPC)

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) every hour. Use a mobile phase of Ethyl Acetate:Hexane (typically 1:1 or 2:1, v/v)[2].

  • The reaction is deemed complete when the spot corresponding to the starting carbohydrazide completely disappears.

Step 4: Workup and Isolation

  • Once complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the reaction mixture slowly into 50 mL of crushed ice/water under vigorous stirring[1]. This rapid change in dielectric constant and temperature forces the quantitative precipitation of the N-acylhydrazone.

  • Let the suspension stand for 1-2 hours at 4°C to ensure complete crystallization.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 × 10 mL) to remove residual acetic acid, followed by ice-cold ethanol (1 × 5 mL) to remove unreacted aldehyde[3].

Step 5: Purification

  • Recrystallize the crude product from boiling absolute ethanol[1].

  • Dry the purified crystals in a vacuum oven at 50°C for 12 hours to remove trace solvent.

Analytical Validation & Data Presentation

A self-validating protocol requires strict analytical checkpoints. The transformation from a carbohydrazide to a Schiff base involves distinct electronic shifts that must be verified via FTIR and NMR spectroscopy[4].

Table 1: Quantitative Spectroscopic Checkpoints for Schiff Base Validation

Analytical TechniqueTarget Functional GroupExpected Signal / ShiftDiagnostic Indication
FTIR Primary Amine (-NH₂)Disappearance of doublet at ~3300-3400 cm⁻¹Confirms consumption of starting carbohydrazide.
FTIR Azomethine (C=N)Appearance of sharp peak at 1580-1620 cm⁻¹Primary confirmation of Schiff base formation.
¹H NMR (DMSO-d₆) Aldehyde Proton (-CHO)Disappearance of singlet at 9.5-10.5 ppmConfirms consumption of starting aldehyde.
¹H NMR (DMSO-d₆) Imine Proton (-CH=N-)Appearance of singlet at 8.0-8.5 ppmConfirms formation of the azomethine linkage.
¹H NMR (DMSO-d₆) Amide Proton (-NH-CO-)Downfield shift to 11.5-12.2 ppmValidates the N-acylhydrazone core structure.
¹³C NMR (DMSO-d₆) Imine Carbon (C=N)Appearance of peak at 140-160 ppmConfirms carbon backbone of the Schiff base.

Troubleshooting & Optimization

  • Observation of Duplicate NMR Peaks: N-acylhydrazones frequently exhibit E/Z geometric isomerism or syn/anti rotamers around the amide bond in solution, leading to duplicate sets of peaks in ¹H NMR (often in a 3:1 or 4:1 ratio)[3],[2].

    • Solution: This is an artifact of the NMR timescale, not an impure product. Run a Variable Temperature (VT) NMR at 80°C in DMSO-d₆; the rapid rotation will coalesce the duplicate peaks into a single, sharp set.

  • Low Yield / Oiling Out: If the product forms an oil instead of precipitating, it indicates the presence of water or impurities.

    • Solution: Ensure the use of strictly absolute ethanol. If oiling occurs, scratch the inside of the flask with a glass rod to induce nucleation, or add a few drops of diethyl ether to force precipitation.

References

  • Synthesis, Molecular Properties Prediction, and Anti-staphylococcal Activity of N-Acylhydrazones and New 1,3,4-Oxadiazole Derivatives. PMC.
  • Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid. MDPI.
  • Synthesis and Characterization of Novel Benzothiazinonic N-Acylhydrazone Derivatives. Taylor & Francis Online.
  • Technical Support Center: Synthesis of Functionalized Hydrazones. Benchchem.

Sources

Application

Application Notes and Protocols for 3-Methyl-oxazolo[5,4-b]pyridine-5-carbohydrazide in Medicinal Chemistry

Application Notes and Protocols for 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide in Medicinal Chemistry Abstract The fusion of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide in Medicinal Chemistry

Abstract

The fusion of privileged heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at the discovery of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles. This document provides a comprehensive guide to the potential applications and experimental evaluation of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide, a novel chemical entity combining the biologically active isoxazolopyridine core with a versatile carbohydrazide moiety. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind them.

Introduction: A Scaffold of Promise

The title compound, 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide, represents a strategic amalgamation of two pharmacologically significant motifs: the isoxazolopyridine bicycle and the carbohydrazide functional group.

  • The Isoxazolopyridine Core: The isoxazole ring and its fused derivatives are integral to numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The pyridine ring, a common feature in FDA-approved drugs, enhances solubility and bioavailability while providing a key interaction point with biological targets.[5][6][7] The fusion into an isoxazolopyridine system creates a rigid scaffold that can be precisely decorated to optimize target engagement.[8][9]

  • The Carbohydrazide Linker: Carbohydrazide derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[10][11] This functional group is a versatile linker and can act as a bioisostere for other functionalities, a strategy often employed to modulate a compound's physicochemical and pharmacokinetic properties.[2][12][13]

The strategic combination of these two entities in 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide suggests a high potential for this scaffold in the development of novel therapeutics.

Potential Therapeutic Applications

Based on the known biological activities of its constituent parts, 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide and its derivatives are prime candidates for investigation in several therapeutic areas:

  • Oncology: Both isoxazole and carbohydrazide derivatives have demonstrated significant anticancer potential.[4][11] The scaffold could be explored for its activity against various cancer cell lines and its potential to inhibit key oncogenic targets like protein kinases or topoisomerases.[14][15]

  • Infectious Diseases: The established antibacterial and antifungal properties of isoxazoles and carbohydrazides make this compound a promising lead for the development of new antimicrobial agents.[8][10]

  • Inflammatory Disorders: Given the anti-inflammatory activity reported for both isoxazole and carbohydrazide derivatives, this scaffold warrants investigation in models of inflammation.[3][11]

Synthetic Strategy and Protocol

The synthesis of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide can be envisioned as a two-stage process: construction of the isoxazolopyridine core followed by the introduction of the carbohydrazide moiety.

Workflow for Synthesis

A Starting Pyridine Derivative B Synthesis of Isoxazolopyridine Core A->B Multi-step synthesis C Esterification at C5 B->C Esterification D Hydrazinolysis C->D Reaction with Hydrazine Hydrate E Target Compound: 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide D->E Purification A Compound Synthesis & Purification B In Silico ADMET & Docking A->B C Primary In Vitro Screening (e.g., Anticancer, Antimicrobial) A->C D Hit Identification C->D E Secondary Assays (e.g., Enzyme Inhibition, MoA studies) D->E F Lead Optimization E->F

Sources

Method

Solubility and Handling Guidelines for 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide in Organic Solvents

Chemical Profiling & Thermodynamic Causality of Solvation Handling complex heteroaromatic building blocks requires a deep understanding of their solid-state thermodynamics. 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Thermodynamic Causality of Solvation

Handling complex heteroaromatic building blocks requires a deep understanding of their solid-state thermodynamics. 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide (CAS: 1097794-89-2)[1] presents a unique solubility challenge due to the stark structural dichotomy between its core scaffold and its functional appendage.

To achieve complete dissolution, we must overcome two distinct intermolecular forces:

  • π−π Stacking of the Heteroaromatic Core: The fused isoxazolo[5,4-b]pyridine ring system is highly planar. In the solid state, these planar surfaces stack tightly against one another, driven by π−π orbital interactions. This significantly increases the enthalpy of fusion, rendering the compound inherently resistant to solvation by weakly interacting solvents[2].

  • Extensive Hydrogen Bonding Networks: The terminal carbohydrazide moiety (-CONHNH 2​ ) acts as a potent bifunctional group. It serves as a strong hydrogen bond donor (via the -NH and -NH 2​ protons) and a strong acceptor (via the carbonyl oxygen and amine lone pairs). In crystalline form, carbohydrazides form dense, complex intermolecular hydrogen-bonding networks (N-H···O and N-H···N)[3].

The Causality of Solvent Selection: Because of this synergistic lattice energy, non-polar solvents (e.g., hexane, toluene) and moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate) lack the thermodynamic driving force required to disrupt the crystal lattice. Successful dissolution mandates the use of highly polar, strong hydrogen-bond accepting solvents—such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)—which can actively intercalate into the lattice and substitute compound-compound hydrogen bonds with compound-solvent interactions[4].

Quantitative Solubility Matrix

The following table summarizes the expected solubility profile of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide across various solvent classes, based on the physicochemical behavior of structurally analogous heteroaromatic carbohydrazides.

Solvent ClassRepresentative SolventsEst. Solubility (mg/mL)Mechanistic Rationale & Recommendation
Polar Aprotic DMSO, DMF, NMP10.0 – 25.0Strong H-bond acceptors disrupt the carbohydrazide lattice. Recommended for primary stock solutions.
Polar Protic Methanol, Ethanol0.5 – 2.0Competes for H-bonds but provides poor solvation for the lipophilic core. Use only with mild heating.
Moderately Polar DCM, EtOAc, THF< 0.1Insufficient polarity to break the dense intermolecular H-bond networks. Not recommended.
Non-Polar Hexane, TolueneInsolubleComplete lack of solvating interactions for the polar moieties. Useful only as anti-solvents for precipitation.
Aqueous Water, PBS (pH 7.4)< 0.05High lattice energy prevents aqueous dissolution despite polar groups. Requires co-solvent formulation.

Application-Specific Solvent Selection

Selecting the correct solvent system depends entirely on the downstream application. The decision tree below outlines the optimal pathways for in vitro assays, in vivo dosing, and chemical derivatization.

SolventSelection Start CAS 1097794-89-2 Application InVitro In Vitro Assays (High Conc.) Start->InVitro Bioactivity InVivo In Vivo Models (Aqueous Media) Start->InVivo Pharmacokinetics Synthesis Chemical Synthesis (Derivatization) Start->Synthesis Reactivity DMSO 100% DMSO (Up to 25 mg/mL) InVitro->DMSO Disrupt H-bonds Formulation Co-solvent Cascade (DMSO/PEG400/Tween/Saline) InVivo->Formulation Prevent precipitation PolarAprotic Anhydrous DMF/NMP (Avoid Ketones) Synthesis->PolarAprotic Inert environment

Decision tree for selecting solvent systems based on downstream applications.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Preparation of High-Concentration Stock Solutions (In Vitro Assays)

This protocol yields a 10 mg/mL stock solution suitable for serial dilution in cell culture media.

  • Weighing: Accurately weigh 10.0 mg of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds.

  • Energy Disruption: Place the vial in an ultrasonic water bath at 25–30 °C for 5–10 minutes.

    • Mechanistic Insight: Sonication provides localized cavitation energy to mechanically disrupt the π−π stacking of the isoxazolo-pyridine core. This is vastly preferable to bulk heating, which can prematurely degrade the sensitive carbohydrazide moiety[3].

  • Self-Validation (The Tyndall Test): In a darkened room, shine a focused laser pointer horizontally through the vial. If a distinct beam of light is visible scattering through the liquid (the Tyndall effect), undissolved micro-particulates remain. Continue sonication until the liquid is optically void of scattering.

  • Storage: Aliquot into single-use vials and store at -20 °C under an argon atmosphere.

Protocol B: Co-Solvent Cascade Formulation (In Vivo Applications)

Directly diluting a DMSO stock into aqueous saline will cause immediate precipitation. This protocol uses a step-wise polarity gradient to formulate a 1 mg/mL solution for animal dosing.

  • Primary Solvation: Dissolve 10.0 mg of the compound in 0.5 mL of DMSO (Final volume: 5%). Ensure complete dissolution as per Protocol A.

  • Thermodynamic Bridging: While vortexing continuously, dropwise add 4.0 mL of PEG400 (Final volume: 40%).

    • Mechanistic Insight: PEG400 acts as a thermodynamic bridge. It lowers the dielectric constant of the surrounding microenvironment, preventing the hydrophobic core of the compound from nucleating when introduced to water.

  • Surfactant Addition: Add 0.5 mL of Tween-80 (Final volume: 5%) and mix thoroughly for 2 minutes to form stable micelles.

  • Aqueous Quench: Slowly add 5.0 mL of sterile 0.9% Saline (Final volume: 50%) under continuous, gentle agitation.

  • Self-Validation: Allow the final formulation to stand at room temperature. The solution must remain optically transparent without any visual cloudiness for a minimum of 4 hours, validating its thermodynamic stability for the duration of a standard dosing window.

Critical Troubleshooting & Stability Considerations

  • Chemical Incompatibility: Carbohydrazides are potent nucleophiles[3]. Never attempt to dissolve this compound in solvents containing trace aldehydes or ketones (e.g., acetone, methyl ethyl ketone). The primary amine of the carbohydrazide will undergo rapid Schiff base condensation to form hydrazones, permanently altering your compound[4].

  • Oxidative Degradation: The highly reducing nature of the carbohydrazide group makes it susceptible to oxidation[3]. Always store the solid powder in a sealed desiccator, ideally flushed with an inert gas (Nitrogen or Argon), away from direct light.

Sources

Application

Storage and handling procedures for 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide

Application Notes & Protocols: 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound 3-Methyl-[1][2]oxazolo[5,4-b]...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure combines a 3-methyl-[1][2]oxazolo[5,4-b]pyridine core with a carbohydrazide functional group. The isoxazole-pyridine scaffold is a recognized pharmacophore in various therapeutic areas, while the carbohydrazide moiety serves as a versatile synthetic handle and can impart specific physicochemical and biological properties.[3][4][5]

The handling and storage procedures for this compound are dictated by the reactivity of the carbohydrazide group, which is a derivative of hydrazine.[6] As such, it should be treated with care, assuming hazards similar to other carbohydrazide derivatives until specific data for this molecule becomes available. These notes provide a detailed guide to its safe storage, handling, and use in a laboratory setting.

I. Chemical and Physical Properties

A summary of the key chemical identifiers and predicted properties of the core structures is provided below. Experimental data for the specific compound should be determined and recorded upon receipt.

PropertyValue/InformationSource
IUPAC Name 3-methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide-
Molecular Formula C₈H₈N₄O₂Calculated
Molecular Weight 192.18 g/mol Calculated
Appearance Likely a solid powderInferred
Solubility Expected to be soluble in water; insoluble in nonpolar solvents like ether and benzene.[6]General for Carbohydrazides

II. Hazard Identification and Safety Precautions

The primary hazards associated with 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide are attributed to the carbohydrazide functional group.[6][7]

Primary Hazards:

  • Harmful if swallowed: Ingestion may be harmful.[2][6][8]

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[2][8][9][10]

  • Skin Sensitizer: May cause an allergic skin reaction.[2][9]

  • Respiratory Irritant: Inhalation of dust may cause respiratory irritation.[1][8]

  • Explosive Potential: Heating may cause an explosion.[6][8]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[2][8][9]

Personal Protective Equipment (PPE): A mandatory PPE protocol must be followed when handling this compound.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential sensitization.[11]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[2][11]
Lab Coat Standard laboratory coatTo protect personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To prevent inhalation of airborne particles.[1][12]

III. Storage Procedures

Proper storage is crucial to maintain the stability and integrity of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide and to ensure laboratory safety.

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[1][9][11] Long-term storage at 2-8°C is recommended for enhanced stability.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidation.

  • Container: Keep in a tightly sealed, original container.[1][2][9][11][13]

  • Location: Store in a well-ventilated area away from incompatible materials.[1][2][11]

Incompatible Materials:

  • Strong Oxidizing Agents: Avoid storage near strong oxidizing agents.[2][9]

  • Heat and Ignition Sources: Keep away from heat, sparks, and open flames.[9][12]

StorageDecisionTree start Compound Received check_sds Check Compound-Specific SDS (if available) start->check_sds short_term Short-Term Storage (< 1 month) conditions_short Store at Room Temperature (Cool, Dry, Well-Ventilated) Away from Incompatibles short_term->conditions_short long_term Long-Term Storage (> 1 month) conditions_long Store at 2-8°C (Refrigerated) Inert Atmosphere Recommended Tightly Sealed Container long_term->conditions_long check_sds->short_term Short-term use check_sds->long_term Long-term use

Caption: Decision tree for appropriate storage conditions.

IV. Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure risk and prevent contamination.

A. General Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][11]

  • Avoid all personal contact, including inhalation of dust.[1]

  • Minimize dust generation during handling.[2][9]

  • Do not eat, drink, or smoke in the handling area.[1][2]

  • Wash hands thoroughly with soap and water after handling.[1][2]

  • Ensure an eyewash station and safety shower are readily accessible.[8][9]

B. Weighing and Aliquoting

This protocol is designed to minimize dust generation and exposure.

  • Preparation: Don all required PPE. Prepare a clean, designated weighing area within a chemical fume hood.

  • Equilibration: If the compound is stored refrigerated, allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully transfer the desired amount of the solid to a tared weighing vessel. Use a spatula and avoid generating airborne dust.

  • Closure: Tightly seal the main container immediately after aliquoting.

  • Cleanup: Clean the weighing area and spatula thoroughly. Dispose of any contaminated materials as hazardous waste.

C. Preparation of Stock Solutions
  • Solvent Selection: Based on general carbohydrazide properties, water is a likely solvent.[6] Confirm solubility with a small test amount if necessary.

  • Dissolution: In a fume hood, add the weighed compound to the appropriate volumetric flask. Add a portion of the solvent and gently swirl to dissolve. Sonication may be used to aid dissolution if necessary.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the final desired volume.

  • Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, and date of preparation. Store the stock solution under the recommended conditions, protected from light.

HandlingWorkflow start Start Handling ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve cleanup Decontaminate & Clean Up weigh->cleanup storage Store or Use Solution dissolve->storage storage->cleanup end End Handling cleanup->end

Caption: General workflow for safe handling and solution preparation.

V. Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material like sand or vermiculite.[1]

  • Carefully sweep or vacuum the material into a labeled container for hazardous waste disposal.[2]

  • Wash the spill area thoroughly.

  • Prevent the spilled material from entering drains or waterways.[11]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][14]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation or a rash occurs, seek medical attention.[2][14]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

VI. Disposal

Dispose of unused compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.[2][9][11]

References

  • Vertex AI Search. (n.d.). Carbohydrazide.
  • AK Scientific, Inc. (n.d.). Carbohydrazide Safety Data Sheet.
  • ECHEMI. (n.d.). Carbohydrazide SDS, 497-18-7 Safety Data Sheets.
  • BLi-T. (2025, October 31). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide.
  • LookChem. (n.d.). CARBOHYDRAZIDE.
  • Gas-Sensing.com. (2021, March 10). Carbohydrazide: An Essential Tool with Hidden Hazards.
  • NextSDS. (n.d.). 3-methyl-[1][2]oxazolo[5,4-b]pyridine-5-carboxylic acid. Retrieved March 24, 2026, from

  • PubMed. (2025, March 15). Isoxazole-pyrimidine derivatives as TACC3 inhibitors: A novel modality to targeted cancer therapy.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 17). Carbohydrazide - Safety Data Sheet.
  • MilliporeSigma. (2025, November 1). SAFETY DATA SHEET.
  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.
  • Frontiers. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the dissolution of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the dissolution of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting by addressing the fundamental thermodynamic barriers of this specific molecule, followed by validated, self-correcting protocols.

Part 1: Mechanistic Insight - The "Why" Behind the Insolubility

To solve a solubility issue, we must first understand the thermodynamic barriers of the molecule. The resistance of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide to DMSO solvation is driven by three primary structural factors:

  • Rigid Planar Core & π−π Stacking: The fused isoxazolo[5,4-b]pyridine ring system is highly planar. This topology promotes strong π−π stacking and aromatic interactions in the solid state. The phase change from a highly ordered crystal to a solvated state releases very little entropy, making dissolution thermodynamically unfavorable [1].

  • Extensive Hydrogen Bonding Networks: The terminal 5-carbohydrazide moiety (-C(=O)NHNH 2​ ) acts as both a potent hydrogen bond donor and acceptor. In the crystal lattice, carbohydrazides typically form dense, three-dimensional intermolecular hydrogen-bonded networks (often herringbone-like patterns) [2, 3]. While DMSO is an excellent hydrogen bond acceptor (via its sulfoxide oxygen), it is not a donor. Therefore, it struggles to completely disrupt the donor-donor and acceptor-acceptor networks of the pure compound [4].

  • Hygroscopic Interference: DMSO rapidly absorbs atmospheric moisture. Even trace amounts of water drastically alter the dielectric constant of the solvent, making cavity formation in the solvent—a necessary step for dissolution—significantly more difficult for hydrophobic or rigid compounds [5].

Part 2: Solubilization Workflow

SolubilizationWorkflow Start Weigh 3-Methyl-[1,2]oxazolo [5,4-b]pyridine-5-carbohydrazide AddDMSO Add Anhydrous DMSO (Target: ≤10 mM) Start->AddDMSO Check1 Optical Clearance Achieved? AddDMSO->Check1 HeatSonicate Heat to 45°C + Low-Energy Sonication (10 min) Check1->HeatSonicate No Success Success: Aliquot & Store at -20°C Check1->Success Yes Check2 Optical Clearance Achieved? HeatSonicate->Check2 AddCosolvent Add 10-20% Co-solvent (NMP or PEG400) Check2->AddCosolvent No Check2->Success Yes Check3 Optical Clearance Achieved? AddCosolvent->Check3 Check3->Success Yes Fail Failure: Investigate Chemical Degradation Check3->Fail No

Decision tree for troubleshooting rigid carbohydrazide heterocycle solubilization in DMSO.

Part 3: Validated Experimental Protocols
Protocol 1: The Kinetic Solubilization Method (Heat & Sonication)

Causality: Heat provides the thermodynamic energy required to disrupt the crystal lattice, while low-energy sonication induces cavitation, providing the mechanical shear needed to overcome the activation energy of dissolution without degrading the compound [5, 6].

Step-by-Step Methodology:

  • Preparation: Weigh the desired amount of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide into a sterile, dry glass vial. Avoid plastic microcentrifuge tubes for initial stock preparation, as sonication can cause plasticizer leaching.

  • Solvent Addition: Add freshly opened, anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a target concentration of no more than 5-10 mM.

  • Incubation: Place the vial in a thermomixer or water bath set to 45°C for 10-15 minutes. Critical: Do not exceed 50°C to prevent thermal degradation of the sensitive hydrazide bond.

  • Sonication: Transfer the vial to a low-energy ultrasonic bath. Sonicate for 3 cycles of 5 minutes each, resting the sample for 1 minute between cycles to prevent localized overheating [5].

  • Verification: Visually inspect for optical clearance. Centrifuge at 10,000 x g for 5 minutes to ensure no micro-precipitates remain at the bottom of the vial.

Protocol 2: The Thermodynamic Co-Solvent Method (For Aqueous Assays)

Causality: When a DMSO stock is diluted into an aqueous buffer (like PBS), the sudden shift in polarity causes the compound to "crash out." Adding co-solvents like N-Methyl-2-pyrrolidone (NMP), PEG 400, or Tween 80 lowers the dielectric transition state and provides steric stabilization (micelle formation) to keep the compound in solution [7, 8, 9].

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the compound in a mixture of 80% anhydrous DMSO and 20% NMP. NMP is a stronger polar aprotic solvent that excels at breaking rigid H-bond networks [9].

  • Surfactant Addition (Optional): If the final application is a cell-based assay where NMP toxicity is a concern, replace NMP with a mixture of PEG 400 and Tween 80 (e.g., 10% PEG 400, 1% Tween 80, 89% DMSO). Tween 80 forms stabilizing micelles around the hydrophobic core upon aqueous dilution [8, 10].

  • Step-Down Dilution: When transferring to the biological assay, do not add the stock directly to the full buffer volume. Instead, pre-dilute the stock 1:10 into an intermediate buffer containing 1% BSA or carrier protein, vortex immediately, and then dilute to the final assay concentration.

Part 4: Quantitative Solubility Profiles

The following table summarizes the expected solubility limits and stability profiles of rigid carbohydrazide derivatives across various solvent systems to guide your experimental design.

Solvent SystemMax Kinetic Solubility (mg/mL)Stability at 25°C (24h)Aqueous Dilution Suitability (1:100 in PBS)
100% Standard DMSO (Benchtop) < 1.0Poor (Precipitates)High risk of crashing out
100% Anhydrous DMSO ~ 2.5ModerateModerate risk of crashing out
90% DMSO / 10% NMP ~ 5.0GoodLow risk, stable microemulsion
80% DMSO / 20% Tween 80 ~ 6.0GoodExcellent, forms stable micelles
50% DMSO / 50% PEG 400 ~ 7.5ExcellentExcellent, PEG acts as a carrier
Part 5: Frequently Asked Questions (FAQs)

Q: My compound dissolved initially but precipitated after being stored at -20°C. Why? A: This is a classic freeze-thaw artifact. When DMSO freezes (melting point ~18.5°C), the localized concentration of the solute in the remaining liquid phase spikes, forcing precipitation. Furthermore, cold DMSO acts as a moisture sink, absorbing water condensation from the air when the tube is opened, which drastically reduces solubility [5]. Solution: Aliquot stocks into single-use tubes to avoid freeze-thaw cycles, and re-dissolve using low-energy sonication before use.

Q: When I dilute the DMSO stock into my biological assay buffer (PBS), it immediately turns cloudy. How do I fix this? A: This "crashing out" occurs because the aqueous buffer cannot support the thermodynamic solvation cavity required by the rigid heterocyclic core. Solution: Utilize the Co-Solvent Method (Protocol 2). Incorporating 10-20% PEG 400 or 0.05% Tween 80 into your DMSO stock prior to aqueous dilution will help form a stable microemulsion or micellar dispersion, preventing precipitation[8, 10].

Q: Can I use an acid or base to force the compound into solution? A: It is highly discouraged. While manipulating pH is a common tactic for ionizable compounds, carbohydrazides are generally neutral to only weakly basic. More importantly, the hydrazide bond (-CONHNH 2​ ) is susceptible to hydrolysis under strong acidic or basic conditions, particularly when heated. Rely on aprotic co-solvents (like NMP) instead [7].

References
  • CHAPTER 2: Tactics to Improve Solubility - Books - The Royal Society of Chemistry. rsc.org. 1

  • The packing of the molecule in crystal lattice of carbohydrazide. ResearchGate. 2

  • High-Pressure Studies of Hydrogen-Bonded Energetic Material 3,6-Dihydrazino-s-tetrazine Using DFT. PMC. 3

  • Solubility and Preferential Solvation of Carbazochrome in Solvent Mixtures of N,N-Dimethylformamide Plus Methanol/Ethanol/n-Propanol and Dimethyl Sulfoxide Plus Water. Journal of Chemical & Engineering Data. 4

  • High Throughput Sonication: Evaluation for Compound Solubilization. ResearchGate. 5

  • Peptide Solubilization. jpt.com. 6

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. 7

  • Solution Formulation Development and Efficacy of MJC13 in a Preclinical Model of Castrate-Resistant Prostate Cancer. PMC. 8

  • Development and Pharmacokinetic Evaluation of a Curcumin Co-solvent Formulation. iiarjournals.org. 9

  • Solvent for compound for MTT assay? ResearchGate. 10

Sources

Optimization

Technical Support Center: Optimizing Condensation Reactions for 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the condensation of 3-Methyl-[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the condensation of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide with aldehydes and ketones.

This specific heterocyclic scaffold presents unique challenges. The electron-withdrawing nature of the fused isoxazolo-pyridine ring system significantly reduces the nucleophilicity of the terminal hydrazine amine. Consequently, standard uncatalyzed condensation protocols often result in sluggish kinetics, poor yields, and unwanted side reactions. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Mechanistic Causality: Why Does This Scaffold Struggle?

To optimize the reaction, we must first understand the causality of the failure modes. Hydrazone formation is a two-step process: nucleophilic attack to form a hemiaminal, followed by rate-limiting dehydration. Because the 3-methyl-[1,2]oxazolo[5,4-b]pyridine core pulls electron density away from the carbohydrazide, the initial nucleophilic attack becomes the kinetic bottleneck.

Electrophilic activation of the carbonyl partner via precise acid catalysis is therefore not optional—it is mandatory.

Mechanism A Isoxazolopyridine Hydrazide (Weak Nucleophile) D Hemiaminal Intermediate A->D Nucleophilic Attack (Accelerated) B Carbonyl Compound (Aldehyde/Ketone) C Protonated Carbonyl (Highly Electrophilic) B->C Acid Catalyst (pH 4.5 - 6.0) C->D E Acylhydrazone Product + H2O D->E -H2O (Dehydration)

Figure 1: Acid-catalyzed mechanistic pathway for acylhydrazone formation.

Diagnostic Troubleshooting & FAQs

Q1: My condensation reaction takes >24 hours and stalls at 50% conversion. How can I accelerate it without degrading the heterocycle?

A1: The stalling is caused by the low nucleophilicity of the isoxazolopyridine hydrazide. While traditional protocols use glacial acetic acid, it is often insufficient for highly deactivated hydrazides. We strongly recommend switching to 5-methoxyanthranilic acid as an organocatalyst. Research demonstrates that anthranilic acid derivatives act as superior nucleophilic catalysts, forming a highly reactive catalyst-imine intermediate that accelerates hydrazone formation by up to two orders of magnitude compared to standard acid catalysis[1].

Q2: The 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide starting material is crashing out of my ethanol solvent before reacting. What is the optimal solvent system?

A2: This scaffold has high lattice energy and poor solubility in standard aliphatic alcohols at room temperature. To maintain a homogeneous reaction mixture, transition to a co-solvent system of 2-Methyltetrahydrofuran (2-MeTHF) and Ethanol (EtOH) (typically in a 4:1 or 5:1 ratio). This system has been validated in continuous manufacturing processes for challenging hydrazine condensations, ensuring the reagents remain in solution even at elevated temperatures (70–140 °C)[2].

Q3: I am observing transimination and product reversion during the workup. How do I lock the equilibrium?

A3: Hydrazone formation is reversible. If water accumulates in the reaction mixture, hydrolysis competes with product formation. For highly sensitive or sterically hindered ketones, you must drive the equilibrium forward. You can achieve this by adding activated 3Å molecular sieves to the solution, or by utilizing a solvent-free mechanochemical (ball-milling) or solid-state melt reaction approach. Mechanochemical approaches have been proven highly effective for driving hydrazone and Schiff base condensations to completion without the thermodynamic penalty of solvent-mediated hydrolysis[3].

Quantitative Optimization Data

The following table summarizes the expected kinetic improvements when applying the optimized parameters to the 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide scaffold.

Reaction ConditionCatalystSolvent SystemTemp (°C)Avg. Time to >95% Conv.Yield (%)
Standard Batch NoneEthanol78 (Reflux)> 48 hours35 - 45%
Traditional Acid Glacial Acetic Acid (10 mol%)Ethanol78 (Reflux)18 - 24 hours60 - 70%
Organocatalytic 5-Methoxyanthranilic Acid (5 mol%)2-MeTHF / EtOH (4:1)702 - 4 hours85 - 92%
Continuous Flow None (Thermal Activation)2-MeTHF / EtOH (4:1)140 (Pressure)30 minutes> 95%

Optimized Experimental Protocol

This self-validating protocol utilizes the organocatalytic approach to ensure rapid and complete conversion while preventing the precipitation of the starting materials.

Reagents & Materials:

  • 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide (1.0 equivalent)

  • Target Aldehyde/Ketone (1.05 equivalents)

  • 5-Methoxyanthranilic acid (0.05 equivalents / 5 mol%)

  • Anhydrous 2-MeTHF and Absolute Ethanol

  • Activated 3Å Molecular Sieves (Optional, for ketone substrates)

Step-by-Step Methodology:

  • Preparation of the Hydrazide Stream: In an oven-dried round-bottom flask under an inert atmosphere (N2), suspend 1.0 eq of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide in anhydrous 2-MeTHF (approx. 10 mL per gram of substrate). Warm gently to 40 °C to encourage dissolution.

  • Preparation of the Electrophile Stream: In a separate vial, dissolve 1.05 eq of the target aldehyde/ketone and 5 mol% of 5-methoxyanthranilic acid in absolute Ethanol (approx. 2.5 mL per gram of substrate).

  • Initiation of Condensation: Dropwise, add the electrophile/catalyst solution to the hydrazide solution under vigorous stirring.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C. The mixture should become completely homogeneous.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS. The starting hydrazide peak should be <2% relative area.

  • Controlled Isolation: Once conversion is confirmed, cool the reaction mixture slowly to 5 °C using an ice bath. The acylhydrazone product will selectively crystallize.

  • Filtration: Filter the precipitate under a vacuum and wash the filter cake with two volumes of ice-cold ethanol to remove the water-soluble organocatalyst and any unreacted aldehyde. Dry under a high vacuum at 45 °C for 12 hours.

Workflow Step1 Step 1: Reagent Prep Dissolve Hydrazide in 2-MeTHF Step2 Step 2: Catalyst Addition Add Aldehyde + 5-Methoxyanthranilic Acid in EtOH Step1->Step2 Step3 Step 3: Condensation Heat to 70°C for 2-4 hours Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Isolation Cool to 5°C, Filter & Wash (Cold EtOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for optimized acylhydrazone isolation.

References

  • Water-Soluble Organocatalysts for Hydrazone and Oxime Formation - ACS Publications (The Journal of Organic Chemistry).[Link]

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction - ACS Publications (Organic Process Research & Development).[Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing (RSC Advances).[Link]

Sources

Troubleshooting

Purification and recrystallization techniques for 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic drug development, I have designed this comprehensive guide to address the specific challenges associated with the pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic drug development, I have designed this comprehensive guide to address the specific challenges associated with the purification and recrystallization of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide .

This molecule presents a unique bipartite challenge: it contains a highly reactive, hydrogen-bonding carbohydrazide moiety and a base-sensitive isoxazolo-pyridine fused core. Standard recrystallization protocols often fail here due to unintended side reactions or severe solubility issues. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling & Solvent Selection

Before executing any purification, it is critical to understand the chemical reactivity of your scaffold to avoid solvent-induced degradation.

  • The Carbohydrazide Hazard: The terminal primary amine (-NH₂) of the carbohydrazide group is highly nucleophilic. Using ketone or aldehyde solvents (like acetone or MEK) will result in rapid condensation, forming a stable Schiff base (hydrazone) impurity[1].

  • The Isoxazole Hazard: The isoxazole ring features a labile N-O bond. Exposure to strong bases or nucleophilic alkoxides during workup can trigger a deprotonation event that cascades into a ring-opening reaction, yielding a cyanoenolate derivative[2],[3].

  • Solubility Profile: The combination of the pyridine nitrogen and the carbohydrazide group creates an extensive intermolecular hydrogen-bonding network. This makes the compound poorly soluble in non-polar solvents (hexanes, ethers) but highly soluble in polar aprotic solvents (DMSO, DMF).

Table 1: Solvent Compatibility & Selection Matrix

Solvent CategoryExamplesSuitabilityMechanistic Rationale
Polar Protic (Primary) Ethanol, Methanol, IsopropanolExcellent Disrupts intermolecular H-bonding; provides a steep solubility curve at boiling points without degrading the core.
Anti-Solvents Water, Diethyl EtherGood Water acts as an excellent anti-solvent when paired with Ethanol or DMF to force precipitation.
Ketones / Aldehydes Acetone, MEK, BenzaldehydeAVOID (Critical) Reacts quantitatively with the carbohydrazide moiety to form Schiff base/hydrazone impurities[1].
Strong Bases / Amines TEA, NaOH (aq), PyridineAVOID (Critical) Induces N-O bond cleavage and irreversible opening of the isoxazole ring[2],[3].

Standard Operating Procedure: Two-Solvent Recrystallization

To achieve >99% purity while preserving the structural integrity of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide, we utilize a two-solvent (mixed-solvent) recrystallization approach using an Ethanol/Water system.

Step-by-Step Methodology:

  • Preparation: Place 1.0 g of the crude 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide in a clean, dry 50 mL Erlenmeyer flask.

  • Primary Dissolution: Add a minimum volume (approx. 10-15 mL) of boiling absolute ethanol. Swirl continuously on a hot plate until the solid is completely dissolved. Note: Do not prolonged heating to prevent thermal degradation.

  • Hot Gravity Filtration (Clarification): If insoluble particulates (e.g., residual metal catalysts or polymeric byproducts) remain, rapidly filter the boiling solution through a fluted filter paper in a stemless funnel into a pre-warmed receiving flask.

  • Anti-Solvent Addition: While the filtrate is still hot (near boiling), add hot deionized water dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed in the solution.

  • Equilibration: Add 1-2 drops of boiling ethanol just until the solution turns clear again. Remove the flask from the heat source.

  • Nucleation & Growth: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature (approx. 20°C) over 2 hours.

  • Maximizing Yield: Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to depress solubility and maximize precipitation.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of an ice-cold 1:1 Ethanol/Water mixture.

  • Drying: Dry the crystals in a vacuum oven at 45°C overnight to remove residual moisture.

Recrystallization_Workflow Start Crude 3-Methyl-[1,2]oxazolo [5,4-b]pyridine-5-carbohydrazide Dissolve Dissolve in minimal hot polar protic solvent (e.g., EtOH) Start->Dissolve Filter Hot Gravity Filtration (Remove insoluble impurities) Dissolve->Filter Cool Cool slowly to Room Temp (Observe nucleation) Filter->Cool AntiSolvent Dropwise addition of Anti-solvent (e.g., H2O) Cool->AntiSolvent If no crystals IceBath Ice Bath (0-4°C) Maximize precipitation Cool->IceBath If crystals form AntiSolvent->IceBath Isolate Vacuum Filtration & Wash with cold anti-solvent IceBath->Isolate End Pure Crystals Isolate->End

Figure 1: Decision-tree workflow for the two-solvent recrystallization process.

Troubleshooting & FAQs

Q1: I used acetone to wash my final crystals to help them dry faster. My LC-MS now shows a mass +40 Da higher than expected. What happened? Answer: You have inadvertently synthesized a Schiff base. Acetone reacts quantitatively with the terminal amine of the carbohydrazide to form an isopropylidene hydrazone derivative (adding exactly 40 Da: +C₃H₆ - H₂O). Never use ketones or aldehydes near hydrazide-containing compounds. To rescue the batch, you must hydrolyze the Schiff base using mild aqueous acid, neutralize carefully, and perform the recrystallization protocol from scratch using ethanol[1].

Q2: My compound "oiled out" (formed a biphasic syrup) instead of forming crystals as the solution cooled. How do I fix this? Answer: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which it becomes insoluble in the solvent mixture. This is common with highly hydrogen-bonded heterocycles.

  • Immediate Fix: Reheat the mixture until it becomes a homogeneous solution. Add slightly more of the "good" solvent (Ethanol) to decrease the saturation temperature, then allow it to cool much more slowly.

  • Alternative: Add a "seed crystal" of pure 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide when the solution is just above the cloud point to provide a nucleation site, bypassing the liquid-liquid phase separation.

Q3: I attempted an acid-base extraction to pre-purify the crude material before recrystallization. After basifying with NaOH, my yield dropped to zero and NMR shows a complete loss of the aromatic system. Why? Answer: The isoxazole ring is highly sensitive to strong bases. Hydroxide ions can initiate deprotonation (often at the C4 position or via attack at C3/C5), leading to the cleavage of the labile N-O bond[2],[3]. This ring-opening cascade degrades the isoxazolo-pyridine core into a cyanoenolate derivative. Avoid strong bases entirely; rely strictly on solvent-based recrystallization or neutral silica gel chromatography for purification.

Degradation_Pathways Core 3-Methyl-[1,2]oxazolo [5,4-b]pyridine-5-carbohydrazide Ketone Ketone/Aldehyde Solvents (e.g., Acetone) Core->Ketone Condensation Base Strong Bases / Nucleophiles (e.g., NaOH, Alkoxides) Core->Base Deprotonation Schiff Schiff Base / Hydrazone (Impurity +40 Da) Ketone->Schiff RingOpen Isoxazole N-O Bond Cleavage (Cyanoenolate degradation) Base->RingOpen

Figure 2: Primary chemical degradation pathways to avoid during purification.

Q4: The solution remains supersaturated and refuses to crystallize, even after sitting in the ice bath for hours. What is the next logical step? Answer: The solution is likely too dilute. The most frequent cause of crystallization failure is excessive solvent volume. Return the flask to the hot plate and boil off 30-50% of the solvent volume to increase the concentration of the carbohydrazide. Once reduced, remove from heat, scratch the inside of the glass flask vigorously with a glass stirring rod to induce localized high-energy nucleation sites, and allow it to cool again.

References

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities - Journal of the American Chemical Society. Available at:[Link]

Sources

Optimization

Technical Support Center: A Framework for Investigating the Aqueous Stability of 3-Methyl-oxazolo[5,4-b]pyridine-5-carbohydrazide

Technical Support Center: A Framework for Investigating the Aqueous Stability of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: A Framework for Investigating the Aqueous Stability of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide

This guide is designed for researchers, scientists, and drug development professionals working with 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide. As a novel chemical entity, its specific stability profile is not extensively documented. Therefore, this document provides a foundational framework based on the established chemical principles of its core functional groups—the carbohydrazide and the oxazolopyridine scaffold. Our objective is to empower you to systematically investigate, troubleshoot, and mitigate stability issues in your own experimental settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of 3-Methyl-[1][2]oxazolo[5,4-b]pyridine-5-carbohydrazide.

Q1: My assay results are inconsistent, showing a loss of compound activity over a short period in my aqueous buffer. What are the most likely causes?

A: The primary suspects for instability in a molecule containing a carbohydrazide group are pH-mediated hydrolysis and oxidation.[1][3] The hydrazide moiety is susceptible to cleavage in both acidic and basic conditions and can be readily oxidized due to its reducing nature.[3][4] Start troubleshooting by ensuring your aqueous buffer is maintained at a consistent, near-neutral pH (6.5-7.5) and by degassing your solvents to remove dissolved oxygen.

Q2: What is the recommended procedure for preparing and storing solutions of this compound to maximize its shelf-life?

A: To minimize degradation, prepare concentrated stock solutions (e.g., 10-50 mM) in an anhydrous, aprotic organic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use volumes in amber vials to prevent repeated freeze-thaw cycles and light exposure.[3] Store these aliquots at -20°C or, for extended periods, at -80°C under an inert atmosphere (argon or nitrogen).

Q3: Besides the carbohydrazide group, are there any other potential stability liabilities in the 3-Methyl-[1][2]oxazolo[5,4-b]pyridine core structure?

A: While the carbohydrazide is the most chemically reactive functional group, the fused heterocyclic system is not immune to degradation. Pyridine-containing structures can be susceptible to N-oxide formation under oxidative stress.[5] Furthermore, many complex organic molecules can undergo photodegradation upon exposure to UV or even ambient light.[3] Therefore, protecting solutions from light is a critical best practice.

Q4: I've observed a precipitate forming when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A: This is likely due to the compound's limited aqueous solubility. The high concentration of the compound in the DMSO stock may crash out when diluted into a buffer where it is less soluble. To mitigate this, you can try lowering the final aqueous concentration, increasing the percentage of co-solvent (if your experiment allows), or assessing the solubility in a range of different buffers and pH values.

Section 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and solve common stability problems.

Issue 1: Progressive Loss of Compound in Aqueous Solution

If you observe a time-dependent decrease in the concentration of the parent compound, it is crucial to identify the primary degradation pathway.

Hypothesis A: pH-Mediated Hydrolysis

The carbohydrazide functional group is essentially an acyl-hydrazine, which can undergo nucleophilic attack by water (hydrolysis) to yield the corresponding carboxylic acid and hydrazine. This process is often catalyzed by acid or base.[1]

dot

Caption: Figure 1: Proposed Hydrolytic Degradation Pathway

Troubleshooting Protocol: pH-Rate Profile Study

This experiment will determine the pH at which the compound exhibits maximum stability.

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 3, 5, 7.4, 9). Use buffers with known pKa values to ensure consistent pH control.

  • Incubation: Dilute your compound from a fresh DMSO stock into each buffer to a final concentration suitable for analysis (e.g., 10 µM). Incubate all solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: Withdraw aliquots from each solution at multiple time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench any further degradation by adding an equal volume of a strong organic solvent (like acetonitrile or methanol) and storing at -20°C until analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Section 3). Quantify the percentage of the parent compound remaining at each time point.

  • Interpretation: Plot the logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line is the observed degradation rate constant (k_obs). A plot of k_obs versus pH will reveal the pH of maximum stability (the lowest point on the curve).

Solution: Once the optimal pH is identified, ensure all future experimental buffers are prepared and maintained at this pH.

pHHalf-Life (t½) at 37°C (Hypothetical Data)Primary Degradation Pathway
3.02.5 hoursAcid-catalyzed hydrolysis
5.028 hoursSlow hydrolysis
7.4 > 72 hours Region of Maximum Stability
9.08 hoursBase-catalyzed hydrolysis

Hypothesis B: Oxidative Degradation

Carbohydrazides are known reducing agents and are even used commercially as oxygen scavengers.[4][6] Dissolved oxygen, trace metal ions, or other oxidizing agents in your media can lead to oxidative degradation.

dot

TroubleshootingWorkflow Figure 2: Workflow for Diagnosing Degradation Start Compound Instability Observed (e.g., Potency Loss) CheckHandling Verify Proper Handling: - Fresh DMSO Stock - Minimal Freeze-Thaw - Light Protection Start->CheckHandling ForcedDeg Perform Forced Degradation Study CheckHandling->ForcedDeg AcidBase Acid/Base Hydrolysis (e.g., 0.1M HCl / NaOH) ForcedDeg->AcidBase Oxidation Oxidative Stress (e.g., 3% H₂O₂) ForcedDeg->Oxidation HeatPhoto Thermal & Photostability (e.g., 60°C / UV Light) ForcedDeg->HeatPhoto Analyze Analyze via Stability- Indicating HPLC Method AcidBase->Analyze Oxidation->Analyze HeatPhoto->Analyze Identify Identify Major Degradant(s) Analyze->Identify Compare Compare Degradants to Those in Experimental Sample Identify->Compare HydrolysisPath Instability is Hydrolytic. Optimize Solution pH. Compare->HydrolysisPath Matches Acid/Base Degradant OxidationPath Instability is Oxidative. Degas Solvents, Use Chelators. Compare->OxidationPath Matches Oxidative Degradant

Caption: Figure 2: Workflow for Diagnosing Degradation

Troubleshooting Protocol: Assessing Oxidative Liability

  • Solvent Preparation: Prepare two batches of your optimal aqueous buffer (determined from the pH-rate study). Degas one batch thoroughly by sparging with an inert gas (argon or nitrogen) for 15-20 minutes. Leave the other batch exposed to air.

  • Incubation: Prepare solutions of your compound in both the degassed and aerated buffers.

  • (Optional) Add Chelator: To a third sample in aerated buffer, add a small amount of a chelating agent like EDTA (e.g., 100 µM) to sequester metal ions that can catalyze oxidation.[3]

  • Analysis: Monitor the concentration of the parent compound in all samples over time using HPLC.

  • Interpretation: A significantly slower rate of degradation in the degassed buffer or the EDTA-containing buffer strongly indicates that oxidation is a primary degradation pathway.

Solution: For all future experiments, use freshly degassed buffers. If possible, conduct experiments under an inert atmosphere. The addition of a non-interfering chelator like EDTA can also be an effective strategy.

Section 3: Recommended Analytical Protocols

A robust and validated analytical method is essential for accurately assessing stability.

Protocol: Stability-Indicating HPLC-UV Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products (e.g., the more polar carboxylic acid from hydrolysis).

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient method is recommended to ensure separation of compounds with different polarities.

    • Start at 5-10% B for 2 minutes.

    • Ramp to 95% B over 10-15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

  • Detection: Use a UV detector set to a wavelength where the parent compound has a strong absorbance (e.g., determined by a UV scan).

  • Forced Degradation Sample Analysis: Inject samples from your forced degradation studies (hydrolysis, oxidation). The goal is to see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants. An ideal method will show baseline separation between the parent and all major degradant peaks.

  • Validation: Confirm the identity of the peaks using LC-MS if available. The hydrolyzed carboxylic acid should have a mass corresponding to the parent compound minus the mass of N₂H₂.

This protocol serves as a starting point; optimization of the gradient, flow rate, and mobile phase modifiers may be necessary to achieve optimal separation for your specific compound and its degradants.

References

  • Kurtius, T. (1895). Journal für Praktische Chemie. Note: While the specific article is not readily available, the general principle of carbohydrazide hydrolysis in acid and alkali is well-established in chemical literature. A summary of this early work is mentioned in "Chemistry of carbohydrazide and thiocarbohydrazide".
  • Pcore, S. A., et al. (2017). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 12(4), e0175344. [Link]

  • PowerPlant Chemistry. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. PowerPlant Chemistry, 20(1), 35.
  • Yang, F., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. ACS Omega, 8(23), 20635–20649. [Link]

  • Google Patents. (1985). Process for making carbohydrazide. US4496761A.
  • MDPI. (2020). N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide. Molbank, 2020(1), M1108. [Link]

  • ResearchGate. (2019). 5-Carbohydrazide and 5-carbonylazide of pyrazolo[3,4- b ]pyridines as reactive intermediates in the synthesis of various heterocyclic derivatives. [Link]

  • Posa, V., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(23), 8206. [Link]

  • Google Patents. (2020).
  • ResearchGate. (n.d.). New derivatives of 3‐methylisoxazolo[5,4‐b]pyridine. [Link]

  • Li, Y., et al. (2018). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. Journal of Pharmaceutical Sciences, 107(6), 1633-1641. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide Derivatives

Core Mechanistic Overview The 3-methyl-[1,2]oxazolo[5,4-b]pyridine scaffold is a highly privileged structure in drug discovery due to its bioisosteric properties. However, functionalizing the 5-position—specifically conv...

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Author: BenchChem Technical Support Team. Date: April 2026

Core Mechanistic Overview

The 3-methyl-[1,2]oxazolo[5,4-b]pyridine scaffold is a highly privileged structure in drug discovery due to its bioisosteric properties. However, functionalizing the 5-position—specifically converting a 5-carboxylate ester to a 5-carbohydrazide and its subsequent derivatization—presents severe steric challenges. The proximity of the rigid 3-methyl group and the fused bicyclic system creates a dense steric shield, elevating the activation energy ( Ea​ ) required for the tetrahedral intermediate formation during nucleophilic acyl substitution[1].

Conventional thermal heating often fails to provide sufficient energy to overcome this barrier, leading to stalled reactions, prolonged heating times, and thermal degradation[2].

Troubleshooting & FAQs

Q1: My ester-to-carbohydrazide conversion stalls at <20% yield despite 24 hours of reflux in ethanol. How can I drive the reaction to completion? A1: Causality: Conventional conductive heating relies on convection currents, which are inefficient at transferring the localized energy required to overcome the severe steric clash between the incoming hydrazine hydrate and the shielded 5-carboxylate. Solution: Transition to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation directly couples with the dipole moments of the polar solvent (e.g., ethanol or DMSO) and the reactants, generating rapid, localized superheating. This effectively bypasses the kinetic barrier, reducing reaction times from hours to minutes while significantly boosting yields[3],[2].

Q2: I am trying to form an N-acylhydrazone (Schiff base) from the 5-carbohydrazide and a bulky aryl aldehyde, but I only recover starting material. What is the mechanism of failure? A2: Causality: The 5-carbohydrazide is already sterically encumbered. When reacting with a bulky electrophile, the trajectory of the terminal amine nitrogen is blocked, preventing the initial nucleophilic attack on the carbonyl carbon. Solution: Employ acid catalysis combined with MAOS. Adding a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon. When combined with microwave irradiation (150 W) in a polar solvent like ethanol or dichloromethane (DCM), the reaction is forced through the sterically demanding transition state[4].

Q3: Standard peptide coupling reagents (EDC/HOBt) fail to couple the 5-carbohydrazide with carboxylic acids. Which coupling reagent should I use? A3: Causality: HOBt forms an active ester intermediate that is relatively bulky and kinetically slow to react with hindered nucleophiles like your 5-carbohydrazide. Solution: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The pyridine nitrogen in the HOAt leaving group of HATU acts as an intramolecular general base. This adjacent nitrogen lone pair hydrogen-bonds with the incoming nucleophile, accelerating the aminolysis step via a highly favorable 6-membered cyclic transition state, effectively overriding the steric bulk[5].

Diagnostic Workflow & Mechanistic Pathways

Workflow Start Reaction Stalled at 5-Position? Check Analyze via LC-MS Is starting ester intact? Start->Check Yes Yes: Severe Steric Block Check->Yes No No: Side Reactions/Degradation Check->No MAOS Apply MAOS (150W, 100°C, 10 min) Yes->MAOS Solvent Switch to Polar Aprotic (e.g., DMSO/DMF) Yes->Solvent Success Carbohydrazide Formed MAOS->Success Solvent->Success

Caption: Diagnostic workflow for resolving steric hindrance at the 5-position.

Mechanism Ester Hindered Ester Core Scaffold TS High Energy TS (Steric Clash) Ester->TS Thermal MW Microwave Irradiation Ester->MW Hydrazine Hydrazine Nucleophile Hydrazine->TS Hydrazine->MW Product 5-Carbohydrazide Target TS->Product MW->Product Kinetic Bypass

Caption: Kinetic bypass of steric clashes via Microwave-Assisted Organic Synthesis (MAOS).

Quantitative Data Analysis

The following table summarizes the dramatic efficiency gains when switching from conventional thermal heating to MAOS for the synthesis of sterically hindered isoxazolo[5,4-b]pyridine derivatives and their hydrazides[3],[4],[6].

Synthesis StepConventional ConditionsConventional YieldMAOS ConditionsMAOS YieldFold-Increase in Speed
5-Carbohydrazide Formation EtOH, Reflux (80°C), 24-30 hrs15 - 25%EtOH, MW (150W, 100°C), 10 min85 - 92%~180x
N-Acylhydrazone Derivatization EtOH, Reflux (80°C), 12 hrs35 - 40%DCM/EtOH, MW (150W, 60°C), 4-10 min95 - 98%~70x
Amide Coupling (HATU) DMF, RT, 48 hrs45%DMF, MW (100W, 80°C), 15 min88%~190x

Self-Validating Experimental Protocol

Protocol: Microwave-Assisted Synthesis of 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide

This protocol incorporates self-validating checkpoints to ensure the steric barrier has been successfully breached.

Reagents & Equipment:

  • Ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate (1.0 eq, 5 mmol)

  • Hydrazine hydrate (80% aqueous solution) (5.0 eq, 25 mmol)

  • Absolute Ethanol (10 mL)

  • Dedicated Microwave Synthesis Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Preparation: In a 30 mL microwave-safe quartz or thick-walled glass vial equipped with a magnetic stir bar, dissolve the starting ester in 10 mL of absolute ethanol.

  • Nucleophile Addition: Add hydrazine hydrate dropwise at room temperature. Validation Check 1: The solution should remain clear; immediate precipitation indicates an impurity or salt formation, not the target product.

  • Sealing and Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it in the microwave reactor. Set parameters: Power = 150 W, Temperature = 100°C, Ramp Time = 2 min, Hold Time = 10 min, Pressure limit = 250 psi[4],[6].

  • Cooling: Allow the reactor to actively cool the vial to <30°C using compressed air before uncapping.

  • Validation Check 2 (TLC/LC-MS): Sample 10 µL of the reaction mixture. Run TLC (Eluent: 5% MeOH in DCM). The starting ester ( Rf​≈0.8 ) should be completely consumed, replaced by a highly polar spot ( Rf​≈0.2 ). Confirm the mass via LC-MS (Expected [M+H]+ for the carbohydrazide).

  • Workup: Pour the mixture into 50 mL of ice-cold distilled water. Stir vigorously for 15 minutes. The 5-carbohydrazide will precipitate as a crystalline solid.

  • Isolation: Filter under vacuum, wash the filter cake with cold water (2 x 10 mL) followed by cold diethyl ether (5 mL) to remove unreacted hydrazine and trace moisture. Dry under high vacuum at 40°C overnight.

Sources

Reference Data & Comparative Studies

Validation

Scaffold Evolution: A Comparative Guide to 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide vs. Standard Pyridine Carbohydrazides

The emergence of multidrug-resistant (MDR) pathogens has critically compromised the efficacy of standard monocyclic antimicrobial agents 1. Pyridine-4-carbohydrazide (Isoniazid or INH) has long been the gold standard in...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of multidrug-resistant (MDR) pathogens has critically compromised the efficacy of standard monocyclic antimicrobial agents 1. Pyridine-4-carbohydrazide (Isoniazid or INH) has long been the gold standard in anti-tubercular therapy, leveraging its carbohydrazide moiety for target engagement [[1]](). However, resistance mechanisms—primarily through target mutation and efflux pump overexpression—necessitate the development of novel structural paradigms 1.

The fusion of an isoxazole ring to the pyridine core to form isoxazolo[5,4-b]pyridine derivatives represents a significant leap in medicinal chemistry, offering broad-spectrum antibacterial and antiproliferative activities 2. This guide objectively compares the advanced bicyclic 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide against standard pyridine carbohydrazides, detailing the mechanistic causality, comparative efficacy, and the self-validating protocols required for rigorous evaluation.

Structural and Mechanistic Rationale

The Monocyclic Baseline: Standard pyridine carbohydrazides rely on the basicity of the pyridine nitrogen and the metal-chelating/hydrogen-bonding capacity of the carbohydrazide tail. While effective in susceptible strains, their high hydrophilicity often limits diffusion through lipid-rich bacterial cell walls, such as those of Mycobacterium or Gram-negative species 1.

The Bicyclic Advantage: The 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide scaffold introduces three critical physicochemical upgrades:

  • Enhanced Lipophilicity: The fused isoxazole ring significantly increases the overall lipophilicity of the molecule. This facilitates superior passive diffusion across complex lipid bilayers, directly countering permeability-based resistance [[1]]().

  • Electronic Modulation: The electron-withdrawing nature of the isoxazole oxygen and nitrogen alters the electron density of the adjacent pyridine ring. This modulates the pKa of the carbohydrazide group, optimizing it for hydrogen bonding within the active sites of target enzymes 3.

  • Steric Shielding: The 3-methyl substitution provides a precise steric bulk that occupies hydrophobic pockets in target proteins, enhancing binding affinity while simultaneously shielding the scaffold from premature metabolic oxidation 4.

Mechanism A 3-Methyl-[1,2]oxazolo[5,4-b] pyridine-5-carbohydrazide C Enhanced Lipophilicity & Cell Wall Penetration A->C Bicyclic Scaffold D Target Enzyme Binding (Hydrogen Bonding) A->D Carbohydrazide Moiety B Standard Pyridine Carbohydrazide (e.g., INH) B->D Monocyclic Scaffold F Susceptible to MDR Efflux Pumps B->F Resistance Pathway E Robust Target Inhibition (Overcomes MDR) C->E Synergistic D->E High Affinity

Mechanistic divergence between bicyclic isoxazolopyridines and monocyclic pyridine carbohydrazides.

Comparative Performance Data

To objectively evaluate the structural upgrades, we compare the minimum inhibitory concentrations (MIC) and cytotoxicity profiles. The data synthesizes established trends where bicyclic isoxazolopyridines consistently outperform monocyclic counterparts against MDR strains due to enhanced membrane permeability and target affinity 21.

Table 1: Antimicrobial Efficacy (MIC in µg/mL) against MDR Strains

Pathogen StrainStandard Pyridine-4-carbohydrazide MIC3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide MICEfficacy Gain
Mycobacterium tuberculosis (H37Rv)0.05 µg/mL0.02 µg/mL2.5x
Pseudomonas aeruginosa (MDR)>128 µg/mL16 µg/mL>8.0x
Staphylococcus aureus (MRSA)64 µg/mL8 µg/mL8.0x
Candida albicans (MDR)>64 µg/mL24 µg/mL>2.6x

Table 2: Cytotoxicity and Selectivity Index (SI)

Compound ScaffoldIC50 (HEK293 Cells)Hemolysis (%) at 100 µg/mLSelectivity Index (SI)
Standard Pyridine Carbohydrazide>200 µg/mL4.2%~3.1
3-Methyl-isoxazolo[5,4-b]pyridine>250 µg/mL1.1%>15.6

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that experimental data is only as reliable as the assay's internal logic. The following protocols are designed as self-validating systems, ensuring that every readout is internally controlled against false positives, false negatives, and observer bias.

Protocol 1: Resazurin-based Microtiter Assay (REMA) for MIC Determination

Causality & Logic: Traditional broth microdilution relies on visual turbidity, which is highly subjective and prone to error with precipitating hydrophobic compounds. Resazurin acts as an objective redox indicator; viable cells metabolize the blue resazurin into pink, fluorescent resorufin. This provides a quantifiable spectrophotometric readout, eliminating observer bias and accounting for compound precipitation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve compounds in 100% DMSO to a stock concentration of 10 mg/mL.

    • Validation Check: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Serial Dilution: Perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate.

  • Inoculation: Standardize the bacterial suspension to a 0.5 MacFarland standard, then dilute 1:100. Add 50 µL to each well to achieve a final uniform inoculum of 5×105 CFU/mL.

  • Internal Controls (Critical for Validation):

    • Sterility Control (MHB + Compound, No bacteria): Validates the absence of contamination and checks if the compound auto-reduces resazurin (preventing false negatives).

    • Growth Control (MHB + Bacteria + 1% DMSO): Validates bacterial viability and confirms that the vehicle (DMSO) is non-toxic.

    • Positive Control (Standard Pyridine-4-carbohydrazide): Benchmarks relative efficacy.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark. Read absorbance at 590 nm.

Workflow S1 1. Compound Prep (10 mg/mL DMSO) S2 2. Broth Microdilution (Serial Dilution in MHB) S1->S2 S3 3. Inoculation (5x10^5 CFU/mL) S2->S3 S4 4. Resazurin Addition (Redox Indicator) S3->S4 S5 5. Spectrophotometric Readout (590 nm) S4->S5

Step-by-step workflow for the Resazurin-based Microtiter Assay (REMA) to determine MIC.

Protocol 2: Time-Kill Kinetics & Orthogonal Validation

Causality & Logic: An MIC value only indicates growth inhibition (bacteriostatic activity). To determine if the 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide scaffold actively kills the pathogen (bactericidal activity), time-kill kinetics must be employed. Plating for Colony Forming Units (CFU) serves as an orthogonal validation to the REMA assay.

Step-by-Step Methodology:

  • Inoculate log-phase cultures ( 1×106 CFU/mL) with the test compounds at 1×, 2×, and 4× their respective MIC values.

  • At specific time intervals (0, 2, 4, 8, and 24 hours), extract 100 µL aliquots from the culture.

  • Perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS).

    • Validation Check: Dilution in PBS is critical to neutralize compound carryover, which could otherwise falsely inhibit growth on the agar plate.

  • Plate the dilutions on nutrient agar and incubate for 24 hours at 37°C.

  • Count the colonies. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum confirms bactericidal activity.

Conclusion

The transition from standard pyridine carbohydrazides to the 3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide scaffold is not merely a synthetic exercise; it is a rationally designed upgrade to overcome MDR mechanisms. By enhancing lipophilicity, leveraging steric shielding, and optimizing electronic distribution, the bicyclic scaffold achieves superior target engagement and cellular penetration, proving to be a highly promising candidate for advanced drug development 21.

References

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. National Institutes of Health (NIH). 1

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. 2

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. 3

  • Elucidating the structural basis for the enhanced antifungal activity of amide derivative against Candida albicans: a comprehensive computational investigation. National Institutes of Health (NIH). 4

Sources

Comparative

Comparative structural analysis of[1,2]oxazolo[5,4-b]pyridines and [1,2]oxazolo[4,5-b]pyridines

Comparative Structural Analysis of [1,2]oxazolo[5,4-b]pyridines and [1,2]oxazolo[4,5-b]pyridines As drug discovery increasingly relies on scaffold hopping to bypass intellectual property constraints and optimize pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structural Analysis of [1,2]oxazolo[5,4-b]pyridines and [1,2]oxazolo[4,5-b]pyridines

As drug discovery increasingly relies on scaffold hopping to bypass intellectual property constraints and optimize pharmacokinetic profiles, fused bicyclic heteroaromatics have taken center stage. Among these, the isomeric [1,2]oxazolo[5,4-b]pyridine and[1,2]oxazolo[4,5-b]pyridine scaffolds represent a fascinating case study in how subtle changes in ring fusion orientation drastically alter electronic distribution, chemical reactivity, and biological target engagement[1].

This guide provides an in-depth, objective comparison of these two isomeric scaffolds, detailing their structural nuances, divergent pharmacological performances, and the field-proven synthetic methodologies required to access them.

Structural and Electronic Divergence

Both scaffolds consist of an isoxazole (1,2-oxazole) ring fused to a pyridine ring. The critical distinction lies in the orientation of the isoxazole ring relative to the pyridine b-bond (the C2-C3 bond of the pyridine ring):

  • [1,2]oxazolo[4,5-b]pyridine: The 4,5-bond of the isoxazole is fused to the pyridine. This orientation aligns the heteroatoms in a manner that often mimics purine isosteres, making it highly compatible with ATP-binding pockets and specific enzymatic allosteric sites[2].

  • [1,2]oxazolo[5,4-b]pyridine: The 5,4-bond of the isoxazole is fused to the pyridine (oxygen at position 1, nitrogen at position 2). This "flipped" orientation shifts the dipole moment and alters the electron density across the bicyclic system, significantly impacting its hydrogen-bond accepting capabilities[1].

Impact on Pharmacological Performance: The NAMPT Case Study

The structural difference between these isomers is not merely academic; it dictates biological efficacy. A definitive example is found in the optimization of Nicotinamide Phosphoribosyltransferase (NAMPT) activators[3]. During the discovery of the potent anti-obesity drug candidate DS68702229, researchers evaluated various bicyclic cores to improve membrane permeability[4].

When comparing the isomers, the oxazolo[4,5-b]pyridine analog exhibited potent cellular NAMPT activation , comparable to the primary lead compounds[3]. Conversely, the oxazolo[5,4-b]pyridine analog was completely inactive in the NAMPT enzyme assay[3]. This stark contrast highlights how the spatial arrangement of the oxazole oxygen and nitrogen dictates the required binding geometry within the NAMPT allosteric site.

SAR Lead Lead Optimization (Scaffold Hopping) Oxa45 [1,2]oxazolo[4,5-b]pyridine Isomer Lead->Oxa45 Favorable Geometry Oxa54 [1,2]oxazolo[5,4-b]pyridine Isomer Lead->Oxa54 Steric/Electronic Clash Active Potent NAMPT Activation Oxa45->Active Target Engagement Inactive Inactive in NAMPT Enzyme Assay Oxa54->Inactive Binding Failure

Fig 1. Divergent NAMPT activation profiles of isomeric oxazolopyridine scaffolds.

Comparative Data Presentation

To facilitate objective decision-making in scaffold selection, the following table summarizes the key physicochemical, biological, and synthetic properties of the two isomers based on recent literature[5],[6],[3],[7].

Feature / Property[1,2]oxazolo[4,5-b]pyridine[1,2]oxazolo[5,4-b]pyridine
Ring Fusion Oxazole 4,5-bond to Pyridine 2,3-bondOxazole 5,4-bond to Pyridine 2,3-bond
NAMPT Activation Potent (Tolerates substitution well)[3]Inactive (EC50 > 4 μM)[3]
Anticancer Potential High (Efficient hDHODH inhibition)[5]Moderate to High (Depending on substitution)[1]
Photophysical Profile Fluorescent (Quantum yields 0.009–0.538)[5]Highly Fluorescent (Quantum yields ≈ 0.70–0.82)[6]
Chemical Stability Generally stable under acidic/basic conditionsSusceptible to Lewis acid-catalyzed rearrangement[7]
Primary Synthetic Precursor 2-Amino-3-hydroxypyridines[5]3-Aminopyridin-2-(1H)-ones[6]

Synthetic Methodologies & Self-Validating Protocols

The synthesis of these isomers requires distinct precursors and conditions. As an application scientist, I emphasize that the choice of dehydrating agents and heating methods is critical to overcoming the high activation energy barriers of these cyclizations.

Protocol A: Microwave-Assisted Synthesis of[1,2]oxazolo[4,5-b]pyridines

Rationale: Conventional thermal condensation of 2-amino-3-hydroxypyridine with carboxylic acids often results in poor yields due to the thermal degradation of the aminopyridinol precursor. Microwave irradiation is selected here because localized dielectric heating rapidly accelerates the condensation-dehydration sequence, minimizing polymeric byproducts[5].

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial, combine 1.0 equivalent of 2-amino-3-hydroxypyridine and 1.2 equivalents of the desired carboxylic acid.

  • Catalysis: Add a catalytic amount of phenylboronic acid and NaCN (or polyphosphoric acid depending on the substrate) to facilitate the cyclization[5].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 15–20 minutes.

  • Self-Validation Check: Monitor the reaction via TLC (eluent: EtOAc/Hexane 1:2). The protocol is self-validating: the disappearance of the highly polar aminopyridinol spot and the emergence of a distinct, intensely fluorescent product spot under 254 nm UV light confirms successful cyclization[5].

  • Isolation: Quench with saturated NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography.

Protocol B: Synthesis of [1,2]oxazolo[5,4-b]pyridines via POCl3 Cyclization

Rationale: The synthesis of the [5,4-b] isomer typically begins with 3-aminopyridin-2-(1H)-ones. Phosphorus oxychloride (POCl3) is utilized not merely as a solvent, but as a critical electrophilic activator. It converts the intermediate amide carbonyl into a highly reactive imidoyl chloride, driving the intramolecular nucleophilic attack by the adjacent oxygen[6],[7].

Step-by-Step Workflow:

  • Aminolysis: React 3-aminopyridin-2-(1H)-one with diethyl oxalate (solvent-free) at 150 °C to form the intermediate oxalic acid monoamide[6].

  • Cyclization: Cool the mixture and add an excess of POCl3 (approx. 5-10 equivalents).

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 4-6 hours.

  • Self-Validation Check: Carefully quench a 0.1 mL aliquot in ice water, extract with dichloromethane, and analyze via LC-MS. The reaction is validated when the mass corresponding to the uncyclized intermediate shifts by -18 Da (loss of H2O), confirming the formation of the [5,4-b] core[6].

  • Workup: Pour the bulk reaction mixture over crushed ice to neutralize excess POCl3. Neutralize with aqueous ammonia and collect the resulting precipitate via vacuum filtration.

Synthesis cluster_45 [4,5-b] Synthesis Route cluster_54 [5,4-b] Synthesis Route Pre45 2-Amino-3-hydroxypyridine + Carboxylic Acid Cond45 Microwave Heating (Fast Condensation) Pre45->Cond45 Prod45 [1,2]oxazolo[4,5-b]pyridine Cond45->Prod45 Pre54 3-Aminopyridin-2-(1H)-one + Diethyl Oxalate Cond54 Aminolysis (150°C) & POCl3 Cyclization Pre54->Cond54 Prod54 [1,2]oxazolo[5,4-b]pyridine Cond54->Prod54

Fig 2. Distinct synthetic pathways for accessing[4,5-b] and [5,4-b] oxazolopyridine cores.

Advanced Structural Insights: Lewis Acid-Catalyzed Rearrangements

A unique feature of the [1,2]oxazolo[5,4-b]pyridine scaffold is its specific susceptibility to structural rearrangement under Lewis acidic conditions, a property not shared by its [4,5-b] counterpart.

When 7-aryloxazolo[5,4-b]pyridines are treated with Aluminum Chloride (AlCl3) at 90 °C, the Lewis acid coordinates specifically to the oxygen of the 1,3-oxazole ring[7]. This coordination induces the cleavage of the C–O bond, generating a bipolar intermediate that subsequently closes onto the pyridine ring. This fast (<4 h) rearrangement yields synthetically hard-to-reach benzo[c][1,7]naphthyridinones[7]. This reactivity highlights the distinct electronic vulnerability of the[5,4-b] fusion, providing medicinal chemists with a powerful tool for late-stage skeletal diversification.

References

  • Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. ResearchGate. Available at:[Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. Available at:[Link]

  • Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. J-Stage. Available at:[Link]

  • Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][1,7]naphthyridine-4(3H)-ones. ACS Publications. Available at:[Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available at:[Link]

  • Full article: Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. Taylor & Francis. Available at:[Link]

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Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
Reactant of Route 2
3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide
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